ML281
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOYIOLMBQSTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Target of ML281: A Technical Guide for Researchers
An In-Depth Analysis of Serine/Threonine Kinase 33 (STK33) as the Primary Target of the Small Molecule Inhibitor ML281
This technical guide provides a comprehensive overview of the biological target of the small molecule this compound, intended for researchers, scientists, and drug development professionals. This compound is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33), a protein kinase implicated in various cellular processes and disease states. This document summarizes the quantitative data regarding this compound's activity, details the experimental protocols for key assays, and visualizes the relevant signaling pathways.
Core Target Information
The primary biological target of this compound has been identified as Serine/Threonine Kinase 33 (STK33) .[1][2] this compound exhibits potent enzymatic inhibition of STK33 with a reported half-maximal inhibitory concentration (IC50) of 14 nM .[1][2]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound against its primary target, STK33, and other kinases have been quantitatively characterized.
| Target | Parameter | Value | Reference |
| STK33 | IC50 | 14 nM | [1][2] |
| Protein Kinase A (PKA) | Selectivity Fold | >700-fold vs. STK33 | [1] |
| Aurora B Kinase (AurB) | Selectivity Fold | 550-fold vs. STK33 | [1] |
Table 1: Potency and Selectivity of this compound. This table summarizes the key quantitative metrics of this compound's inhibitory activity.
Further kinase profiling of this compound at a concentration of 1 µM against a panel of 83 different kinases demonstrated high selectivity for STK33. The detailed results of this kinase panel screening are available in the supplementary information of the primary publication by Weiwer et al. (2012).[3]
Signaling Pathways
STK33 is involved in multiple signaling pathways that are crucial for cell growth, proliferation, and survival. The following diagrams illustrate the known upstream regulation and downstream effects of STK33.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of ML281: A Potent and Selective STK33 Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of ML281, a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33). This compound emerged from a high-throughput screening campaign and subsequent structure-activity relationship (SAR) studies, identifying it as a valuable chemical probe for studying the biological functions of STK33. This document details the experimental protocols for the synthesis of this compound and the biochemical assays used to determine its potency and selectivity. Furthermore, it presents the relevant signaling pathways and the discovery workflow in standardized visual formats. All quantitative data has been consolidated into structured tables for ease of reference and comparison.
Introduction
Serine/Threonine Kinase 33 (STK33) has been a subject of interest in cancer research, particularly in the context of tumors driven by mutations in the KRAS oncogene. Initial studies using RNA interference (RNAi) suggested that STK33 is essential for the survival of KRAS-dependent cancer cells, making it a potential therapeutic target. This prompted efforts to discover small-molecule inhibitors of STK33 to validate this hypothesis and explore its therapeutic potential.
This compound, a quinoxalinone-based compound, was identified through a high-throughput screening of the Molecular Libraries Small Molecule Repository (MLSMR).[1][2] Extensive medicinal chemistry efforts led to the optimization of an initial hit into a potent and selective inhibitor of STK33.[1] This whitepaper serves as a technical resource for researchers working on STK33, KRAS signaling, and the development of kinase inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for the this compound inhibitor, including its potency against STK33 and its selectivity against other kinases.
| Parameter | Value | Reference |
| Target | Serine/Threonine Kinase 33 (STK33) | [3] |
| IC50 (STK33) | 14 nM | [3] |
| IC50 (PKA) | > 10,000 nM | [3] |
| IC50 (Aurora B) | 7,800 nM | [3] |
| Selectivity (PKA/STK33) | > 700-fold | [3] |
| Selectivity (Aurora B/STK33) | 550-fold | [3] |
| Molecular Formula | C22H19N3O2S | |
| Molecular Weight | 389.47 g/mol | |
| PubChem CID | 53377448 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biochemical assays used for its characterization.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available reagents. The following protocol is adapted from the supplementary information of the primary publication by Weïwer et al.
Step 1: Synthesis of 3-(4-isopropylanilino)quinoxalin-2(1H)-one
-
To a solution of 4-isopropylaniline (B126951) (1.2 equivalents) in ethanol, add 3-chloroquinoxalin-2(1H)-one (1 equivalent).
-
Add N,N-diisopropylethylamine (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield 3-(4-isopropylanilino)quinoxalin-2(1H)-one.
Step 2: Synthesis of this compound (N-(4-isopropylphenyl)-3-(2-oxo-1,2-dihydroquinoxalin-3-ylamino)thiophene-2-carboxamide)
-
To a solution of 3-(4-isopropylanilino)quinoxalin-2(1H)-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 equivalents) at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 3-((chlorocarbonyl)amino)thiophene-2-carbonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford this compound.
Biochemical Assays
The potency of this compound against STK33 was determined using the ADP-Glo™ Kinase Assay from Promega.
-
Reagents:
-
Recombinant human STK33 enzyme
-
STK33 substrate (e.g., a generic kinase substrate like myelin basic protein)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add STK33 enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding a mixture of STK33 substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
-
The selectivity of this compound was assessed by counter-screening against Protein Kinase A (PKA) and Aurora B (AurB) using similar ADP-Glo™ assay protocols.
-
Reagents:
-
Recombinant human PKA or Aurora B enzyme
-
Specific substrates for PKA (e.g., Kemptide) and Aurora B (e.g., a histone-based peptide)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Appropriate assay buffers for each kinase.
-
-
Procedure:
-
The procedure is analogous to the STK33 kinase assay, with the substitution of the specific kinase, substrate, and optimized buffer conditions for PKA and Aurora B.
-
This compound was tested in a similar dose-response manner to determine its IC50 values against these off-target kinases.
-
Visualizations
STK33 Signaling Pathway in KRAS-Mutant Cancer
The following diagram illustrates the proposed signaling pathway involving STK33 in KRAS-mutant cancer cells, leading to the suppression of apoptosis.[4][5][6]
Experimental Workflow for the Discovery of this compound
The diagram below outlines the workflow employed for the discovery and optimization of this compound.
Structure-Activity Relationship (SAR) Studies
The development of this compound involved systematic modifications of the initial quinoxalinone hit to improve its potency and selectivity. The following table summarizes the key SAR findings from the study by Weïwer et al.
| Compound | Modification from Parent Scaffold | STK33 IC50 (nM) |
| Parent Hit | Unsubstituted Phenyl Ring | ~1000 |
| Analog 1 | 4-Chloro on Phenyl Ring | ~500 |
| Analog 2 | 4-Fluoro on Phenyl Ring | ~700 |
| Analog 3 | 4-Methoxy on Phenyl Ring | ~300 |
| This compound (7r) | 4-Isopropyl on Phenyl Ring | 14 |
| Analog 4 (7t) | 5-Fluoro on Phenyl Ring | 78 |
Note: The specific compound numbers (e.g., 7r) are from the original publication for cross-referencing.
The SAR studies revealed that substitution on the eastern phenyl ring significantly impacted the inhibitory activity against STK33. While small electron-withdrawing and electron-donating groups at the 4-position led to moderate increases in potency, the introduction of a bulkier, electron-donating 4-isopropyl group in this compound resulted in a dramatic ~20-fold increase in activity.
Conclusion
This compound is a potent and selective inhibitor of STK33, discovered through a rigorous high-throughput screening and lead optimization campaign. Its well-characterized biochemical profile and detailed synthetic route make it an invaluable tool for the scientific community to further investigate the role of STK33 in normal physiology and disease, particularly in the context of KRAS-driven cancers. The experimental protocols and data presented in this technical guide provide a comprehensive resource for researchers to utilize and build upon in their own studies. While the therapeutic potential of targeting STK33 in KRAS-mutant cancers remains a subject of ongoing research and debate, chemical probes like this compound are essential for unequivocally defining the biological functions of this kinase.
References
- 1. Table 4, PubChem bioassays in which the this compound screening hit was active - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Table, Probe Structure and Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthetic lethal interaction between oncogenic KRAS dependency and STK33 suppression in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. dspace.mit.edu [dspace.mit.edu]
ML281: A Comprehensive Technical Guide to a Selective STK33 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ML281, a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33). Initially identified as a potential therapeutic agent for KRAS-dependent cancers through a synthetic lethal screening approach, this compound has emerged as a valuable chemical probe for elucidating the cellular functions of STK33.[1][2] This document details the biochemical and cellular characterization of this compound, including its inhibitory potency, selectivity profile, and its observed effects in cancer cell lines. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes the STK33 signaling context and the discovery workflow of this compound through structured diagrams.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival.[1] The concept of synthetic lethality, where the inhibition of a second gene product is lethal only in the presence of a specific cancer-associated mutation, presents a promising therapeutic strategy. Serine/Threonine Kinase 33 (STK33) was identified as a potential synthetic lethal partner of mutant KRAS, suggesting that its inhibition could selectively kill KRAS-dependent cancer cells.[1][2]
This hypothesis spurred the development of small-molecule inhibitors of STK33. Through a high-throughput screening campaign of the Molecular Libraries Small Molecule Repository (MLSMR), a quinoxalinone-based compound was identified and subsequently optimized through extensive structure-activity relationship (SAR) studies to yield this compound.[1][2] this compound is a potent, nanomolar inhibitor of STK33 with a distinct selectivity profile, making it a valuable tool for studying the biology of this kinase.[1]
Quantitative Data Summary
The biochemical and physicochemical properties of this compound are summarized in the tables below.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) | Fold Selectivity vs. STK33 | Assay ID (PubChem) |
| STK33 | 14 | - | AID 588632, AID 588480 |
| PKA | >10,000 | >700 | AID 588629 |
| Aurora B | 7,800 | 550 | AID 588756 |
Data sourced from the NIH Probe Report and associated PubChem BioAssays.[3]
Table 2: Kinase Selectivity Profile of this compound
This compound was profiled against a panel of 83 distinct kinases at a concentration of 1 µM. The results demonstrated high selectivity for STK33.
| Kinase Target | % Inhibition at 1 µM |
| STK33 | >95% |
| FLT3 | >25% |
| KDR (VEGFR2) | >25% |
| Other 80 kinases | <25% |
This is a summary of the findings. The full dataset can be found in the supporting information of the primary publication.
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value |
| Molecular Formula | C22H19N3O2S |
| Molecular Weight | 389.47 g/mol |
| Solubility (PBS) | 5.8 µM |
| Human Plasma Protein Binding | 99.6% |
| Mouse Plasma Protein Binding | 99.9% |
| Human Plasma Stability (5h) | 80.3% remaining |
| Mouse Plasma Stability (5h) | 10.0% remaining |
Data sourced from Weïwer M, et al. ACS Med Chem Lett. 2012.[4]
Signaling Pathways and Experimental Workflows
STK33 Signaling Context
STK33 has been implicated in several signaling pathways related to cancer cell proliferation and survival. While the initial synthetic lethal hypothesis with mutant KRAS was not validated with this compound, STK33 is known to be involved in pathways that are critical for tumorigenesis, including the PI3K/Akt/mTOR and ERK2 signaling cascades.[5]
References
- 1. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screen for Inhibitors of STK33 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Table, Probe Structure and Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Serine/Threonine Kinase 33 (STK33): A Technical Guide on its Core Functions, Signaling, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Serine/Threonine Kinase 33 (STK33) is a member of the Calcium/Calmodulin-Dependent Kinase (CAMK) family that phosphorylates serine and threonine residues on target proteins.[1] Initially identified as a potential "synthetic lethal" partner with KRAS-mutant cancers, its role in oncology has been a subject of intense research and debate.[1][2][3] While the necessity of STK33's kinase activity for the survival of KRAS-dependent cells has been contested, subsequent studies have solidified its role as a pro-tumorigenic factor in various cancers, including pancreatic, lung, and colorectal cancer, where it promotes proliferation, migration, and invasion.[4][5][6] Beyond cancer, STK33 is a critical regulator of male fertility, essential for spermatid differentiation and sperm flagella assembly.[7][8] This guide provides a detailed overview of STK33's function, its involvement in key signaling pathways, its potential as a therapeutic target, and the experimental methodologies used to study it.
Introduction to STK33
The human STK33 gene is located on chromosome 11p15.3 and encodes a 57.8 kDa protein.[1] The protein contains all the characteristic features of an active serine/threonine kinase, including an ATP-binding domain and an active site.[1] Structurally, it shows significant similarity to the Ca2+/calmodulin-dependent kinase (CAMK) family.[1][9]
1.1 Expression Profile STK33 expression is heterogeneous across normal tissues, with generally low levels of expression observed in most organs.[1][10] However, it is highly expressed in the testis, specifically in the cells of the spermatogenic epithelia.[1][10] Significant expression is also noted in lung epithelia, alveolar macrophages, and retinal horizontal cells.[10] In the context of disease, STK33 is frequently overexpressed in a variety of cancers compared to corresponding non-cancerous tissues.[4][11][12]
Core Functions and Cellular Roles
2.1 Role in Spermatogenesis and Male Fertility A primary physiological function of STK33 is in male reproduction. Men and mice with homozygous mutations in STK33 are sterile due to defective sperm morphology and motility.[13][14] STK33 is essential for spermiogenesis, the final phase of sperm development where round spermatids differentiate into mature spermatozoa.[8] Its function is intrinsic to germ cells, where it localizes to the cytoplasm.[8]
Mechanistically, STK33 regulates the assembly of the sperm flagella by phosphorylating key fibrous sheath proteins, including A-kinase anchoring protein 3 (AKAP3) and A-kinase anchoring protein 4 (AKAP4).[7] The loss of STK33 leads to severely malformed and immotile sperm with disordered structural tail elements.[7][8] This critical role has made STK33 a chemically validated target for non-hormonal male contraception.[13][14]
2.2 Cytoskeletal Regulation STK33 interacts with and phosphorylates vimentin (B1176767), a type III intermediate filament protein involved in cell structure, migration, and signaling.[1] Co-immunoprecipitation experiments confirm a close association between STK33 and vimentin in vitro.[1] By phosphorylating vimentin, STK33 is thought to participate in the dynamic depolymerization of the intermediate filament cytoskeleton, which influences cell motility and division—processes that are crucial in both normal development and tumor progression.[1]
Involvement in Disease
3.1 The Controversial Role in KRAS-Mutant Cancers STK33 garnered significant attention when an initial RNAi screen identified it as a synthetic lethal partner to mutant KRAS, meaning that KRAS-dependent cancer cells required STK33 for survival.[1][15] This suggested that inhibiting STK33 could be a therapeutic strategy for "undruggable" KRAS-mutant tumors.[1] This dependency was reported across multiple cancer types, including AML, breast, colon, and pancreatic cancer.[1]
3.2 Role in Other Malignancies Despite the debate surrounding KRAS, STK33 has been established as an oncogenic factor in several cancers through mechanisms independent of KRAS synthetic lethality.
-
Pancreatic Ductal Adenocarcinoma (PDAC): STK33 is overexpressed in PDAC and its expression is associated with poor prognosis.[4] It promotes PDAC cell proliferation, migration, and invasion.[4]
-
Lung Cancer: In large cell lung cancer, STK33 promotes cell migration, invasion, and epithelial-mesenchymal transition (EMT).[5]
-
Colorectal Cancer (CRC): STK33 is overexpressed in CRC cell lines and tissues and has been shown to accelerate tumorigenic properties.[12][18]
-
Hepatocellular Carcinoma (HCC): STK33 is essential for HCC proliferation and liver tumorigenesis, partly through its direct binding to and enhancement of c-Myc transcriptional activity.[1][19]
-
Other Cancers: Elevated STK33 expression and its pro-tumorigenic role have also been documented in hypopharyngeal squamous cell carcinoma (HSCC), esophageal squamous cell carcinoma (ESCC), and gastric cancer.[1][19][20]
Key Signaling Pathways
STK33 exerts its pro-tumorigenic effects by modulating several key oncogenic signaling pathways.
4.1 Regulation by Hypoxia (HIF1α) In the hypoxic microenvironment of tumors like PDAC, the expression of STK33 is upregulated.[4] Mechanistic studies revealed that Hypoxia-Inducible Factor 1α (HIF1α) directly binds to a hypoxia response element in the STK33 promoter, leading to its transcriptional activation.[4] This establishes a novel HIF1α/STK33 signaling axis that promotes cancer growth and progression under hypoxic conditions.[4]
4.2 STK33-ERK/MAPK Pathway STK33 can function as an upstream kinase for Extracellular signal-Regulated Kinase 2 (ERK2), a key component of the MAPK pathway.[18][21] In vitro kinase assays have demonstrated that STK33 directly phosphorylates ERK2, thereby increasing its activity and promoting tumorigenesis in colorectal cancer.[12][18]
4.3 PI3K/Akt/mTOR Pathway Activation In gastric cancer, STK33 has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[11] This activation contributes to the metastatic potential of cancer cells.[11]
4.4 Interaction with c-Myc STK33 can directly bind to the oncoprotein c-Myc and enhance its transcriptional activity.[1][19] This interaction is crucial for its role in promoting cell proliferation in hepatocellular carcinoma.[1]
STK33 as a Therapeutic Target
5.1 Inhibitors for Male Contraception Given that genetic disruption of STK33 leads to male infertility without other major health issues, it represents a promising target for a non-hormonal male contraceptive.[13][14] Large-scale screening of DNA-encoded chemical libraries has led to the discovery of potent and specific STK33 inhibitors.[13][22] One optimized compound, CDD-2807, exhibits nanomolar potency, efficiently crosses the blood-testis barrier in mice, and induces a reversible contraceptive effect that phenocopies the genetic knockout without causing toxicity or accumulating in the brain.[11][13]
5.2 Inhibitors in Oncology The development of STK33 inhibitors for cancer therapy has been pursued, though the initial rationale based on KRAS synthetic lethality has been largely refuted.[15][17] Several potent small-molecule inhibitors have been created, such as BRD-8899, which has an IC50 of 11 nM.[11][17] However, these kinase inhibitors failed to selectively kill KRAS-mutant cancer cells, suggesting that the kinase activity of STK33 is not the point of vulnerability.[17] It remains possible that non-kinase or scaffolding functions of the STK33 protein are responsible for its pro-tumorigenic roles, which might be better addressed by protein degradation technologies (e.g., PROTACs) rather than kinase inhibitors.[15][23]
| Inhibitor | Type | Potency (IC50) | Potency (Kd) | Key Findings | Reference |
| CDD-2807 | Small Molecule | 9.2 nM | - | Reversible contraceptive effect in mice; crosses blood-testis barrier. | [11][13] |
| BRD-8899 | Small Molecule | 11 nM | - | Selective inhibitor; failed to kill KRAS-dependent cells. | [11][17] |
| CDD-2211 | Small Molecule | 5 nM | 0.018 nM | Potent inhibitor used in structural studies for contraceptive development. | [11][22] |
| ML281 | Small Molecule | 14 nM | - | Potent and selective STK33 inhibitor. | [11] |
Key Experimental Methodologies
6.1 In Vitro Kinase Assay This assay is used to determine if a protein is a direct substrate of STK33 and to measure the potency of inhibitors.
-
Protocol Outline:
-
Reagents: Recombinant active STK33 protein, purified substrate protein (e.g., recombinant vimentin, ERK2, or a generic substrate like casein), kinase assay buffer (containing MgCl2, ATP), and radiolabeled [γ-32P]-ATP.[9] For inhibitor testing, the compound of interest is included at various concentrations.
-
Reaction: The kinase, substrate, and buffer are combined in a reaction tube. The reaction is initiated by adding [γ-32P]-ATP.
-
Incubation: The reaction is allowed to proceed at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination & Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are resolved by SDS-PAGE, and the gel is dried and exposed to autoradiography film or a phosphorimager screen. A band corresponding to the molecular weight of the substrate indicates phosphorylation.[9] The intensity of the band can be quantified to determine kinase activity.
-
6.2 RNA Interference (RNAi) for Functional Knockdown RNAi is used to downregulate the expression of STK33 to study its functional role in cellular processes.
-
Protocol Outline:
-
Reagents: Small interfering RNA (siRNA) or short hairpin RNA (shRNA) constructs targeting STK33, a non-targeting control siRNA/shRNA, a lipid-based transfection reagent (for siRNA) or lentiviral particles (for shRNA), and the cell line of interest.
-
Transfection/Transduction: Cells are seeded and allowed to adhere. The siRNA-lipid complexes or lentiviral particles are added to the cell culture medium.
-
Incubation: Cells are incubated for 48-72 hours to allow for the knockdown of the target mRNA and protein.[2][16]
-
Validation: Knockdown efficiency is confirmed by quantifying STK33 mRNA levels (via qRT-PCR) and protein levels (via Western blotting).[2][16]
-
Functional Analysis: The effect of STK33 knockdown is assessed using relevant functional assays, such as cell viability (MTT, CellTiter-Glo), proliferation (colony formation), or migration (wound healing, transwell) assays.[4][5]
-
6.3 Co-Immunoprecipitation (Co-IP) Co-IP is used to determine if STK33 physically interacts with other proteins within the cell.
-
Protocol Outline:
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to STK33. Protein A/G beads are then added to bind to the antibody, capturing STK33 and any associated proteins.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution & Analysis: The protein complexes are eluted from the beads using a low-pH buffer or SDS-PAGE loading buffer. The samples are then analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., vimentin, c-Myc, or ERK2).[1] The presence of a band for the suspected partner confirms the interaction.
-
Summary and Future Directions
STK33 is a multifaceted serine/threonine kinase with firmly established roles in spermatogenesis and cancer biology. While its initial link to KRAS synthetic lethality remains controversial, its function as a pro-tumorigenic kinase that promotes proliferation, survival, and metastasis in a range of cancers is well-supported.[4][5][6] It operates through several critical signaling pathways, including those mediated by HIF1α, ERK, and c-Myc.
For drug development professionals, STK33 presents two distinct opportunities:
-
Male Contraception: As a chemically validated, non-hormonal target, the development of potent and selective STK33 inhibitors is a highly promising avenue for reversible male contraception.[13][14]
-
Oncology: The therapeutic potential in cancer is more complex. Standard kinase inhibitors may be ineffective if the scaffolding function of STK33 is more critical than its enzymatic activity.[15][17] Future research should focus on developing strategies to disrupt STK33's protein-protein interactions or to induce its degradation, which may prove more effective in treating STK33-dependent cancers.
Further research is needed to fully elucidate the complete range of STK33 substrates and to understand how its function is regulated in different cellular contexts. This will be crucial for refining therapeutic strategies and realizing the full potential of targeting STK33 in human disease.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. STK33 kinase activity is nonessential in KRAS-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. STK33 plays an important positive role in the development of human large cell lung cancers with variable metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene - STK33 [maayanlab.cloud]
- 7. STK33 Phosphorylates Fibrous Sheath Protein AKAP3/4 to Regulate Sperm Flagella Assembly in Spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stk33 is required for spermatid differentiation and male fertility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential expression pattern of the novel serine/threonine kinase, STK33, in mice and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinase inhibitor induces reversible contraception in male mice | EurekAlert! [eurekalert.org]
- 15. tandfonline.com [tandfonline.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. STK33 serine/threonine kinase 33 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. Serine/Threonine Kinase (STK) 33 promotes the proliferation and metastasis of human esophageal squamous cell carcinoma via inflammation-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. genecards.org [genecards.org]
- 22. rcsb.org [rcsb.org]
- 23. tandfonline.com [tandfonline.com]
The Role of STK33 in KRAS-Mutant Cancers: A Technical Guide for Researchers
An In-depth Examination of a Controversial Synthetic Lethal Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, yet KRAS has remained a notoriously challenging therapeutic target. This has spurred a search for "synthetic lethal" partners—genes or proteins whose inhibition is selectively lethal to cancer cells harboring a specific mutation, such as in KRAS. Serine/Threonine Kinase 33 (STK33) was initially identified as a promising synthetic lethal partner for mutant KRAS, suggesting a novel therapeutic avenue. However, subsequent research has presented conflicting evidence, creating a nuanced and complex picture of STK33's role in KRAS-driven malignancies. This technical guide provides a comprehensive overview of the core findings, experimental methodologies, and signaling pathways associated with STK33 in the context of KRAS-mutant cancers, offering a critical resource for researchers in oncology and drug development. We delve into the initial discovery, the contradictory validation studies, and the subsequent elucidation of the role of the HSP90 chaperone complex in regulating STK33 stability.
The Initial Identification of a Synthetic Lethal Interaction
In 2009, a landmark study utilizing high-throughput RNA interference (RNAi) screening identified STK33 as a gene selectively required for the survival of cancer cells dependent on mutant KRAS.[1][2][3] Suppression of STK33 was shown to induce apoptosis in KRAS-mutant cancer cell lines across various tumor types, while having minimal effect on KRAS-wild-type cells.[1][2]
Proposed Mechanism of Action
The initial proposed mechanism centered on the regulation of mitochondrial apoptosis. It was suggested that STK33, in a kinase-dependent manner, promotes the phosphorylation of Ribosomal Protein S6 Kinase 1 (S6K1), which in turn phosphorylates and inactivates the pro-apoptotic protein BAD.[1][4] Inactivation of STK33 was therefore thought to lead to decreased S6K1 activity, reduced BAD phosphorylation, and subsequent induction of apoptosis.[1][4]
Conflicting Evidence and the Kinase Activity Debate
Despite the initial promise, subsequent studies have cast doubt on the synthetic lethal relationship between STK33 and mutant KRAS.[5][6] Research from other groups using different methodologies, including siRNA-mediated knockdown and small molecule inhibitors, failed to replicate the selective lethality in KRAS-mutant cells.[5][6]
Downregulation of STK33 via siRNA or the overexpression of a kinase-dead STK33 mutant did not significantly impact the viability of a panel of KRAS-mutant cancer cell lines.[5] Furthermore, potent small-molecule inhibitors of STK33's kinase activity did not exhibit selective cytotoxicity towards KRAS-dependent cells, suggesting that the kinase function of STK33 may not be essential for the survival of these cells.[5][7]
This discrepancy in findings highlights the complexity of STK33's role and suggests that the observed effects may be context-dependent or influenced by the specific experimental systems and reagents used.
The Role of HSP90 in STK33 Regulation
A significant breakthrough in understanding the role of STK33 in KRAS-mutant cancers came with the discovery that STK33 is a client protein of the Heat Shock Protein 90 (HSP90) chaperone complex.[8][9][10] The HSP90/CDC37 chaperone machinery is responsible for the stability and function of numerous proteins, including many involved in oncogenic signaling.
Pharmacological inhibition of HSP90 was shown to induce the proteasome-mediated degradation of STK33, leading to apoptosis preferentially in KRAS-mutant cancer cells.[8][9][10] This effect was observed both in vitro and in vivo.[8] This finding provides an alternative therapeutic strategy to target STK33, not by inhibiting its kinase activity, but by promoting its degradation through HSP90 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role of STK33 in KRAS-mutant cancers. Due to the conflicting nature of the research, data from both perspectives are presented.
Table 1: Effect of STK33 Knockdown on Viability of KRAS-Mutant vs. KRAS-Wild-Type Cell Lines
| Cell Line | KRAS Status | Method | Effect on Viability | Reference |
| NOMO-1 | G13D | shRNA | Decreased | Scholl et al., 2009 |
| SKM-1 | K117N | shRNA | Decreased | Scholl et al., 2009 |
| NB4 | A18D | shRNA | Decreased | Scholl et al., 2009 |
| NOMO-1 | G13D | siRNA | No significant effect | Babij et al., 2011 |
| SKM-1 | K117N | siRNA | No significant effect | Babij et al., 2011 |
| HCT-116 | G13D | shRNA | Decreased | Scholl et al., 2009 |
| DLD-1 | G13D | shRNA | Decreased | Scholl et al., 2009 |
| A549 | G12S | shRNA | Decreased | Scholl et al., 2009 |
| Calu-1 | G12C | shRNA | Decreased | Scholl et al., 2009 |
| HCT-15 | G13D | shRNA | No significant effect | Scholl et al., 2009 |
| Caco-2 | WT | shRNA | No significant effect | Scholl et al., 2009 |
| BT-20 | WT | shRNA | No significant effect | Scholl et al., 2009 |
Table 2: In Vivo Efficacy of Targeting STK33 in KRAS-Mutant Xenograft Models
| Treatment | Cancer Type | KRAS Status | Animal Model | Outcome | Reference |
| STK33 shRNA | Colon Cancer (HCT-116) | G13D | Nude Mice | Tumor growth inhibition | Scholl et al., 2009 |
| PU-H71 (HSP90i) | Colon Cancer (HCT-116) | G13D | Nude Mice | Tumor growth inhibition, STK33 degradation | Azoitei et al., 2012 |
| PU-H71 (HSP90i) | Colon Cancer (SW-480) | G12V | Nude Mice | Tumor growth inhibition, STK33 degradation | Azoitei et al., 2012 |
| PU-H71 (HSP90i) | Colon Cancer (Caco-2) | WT | Nude Mice | No significant effect on tumor growth | Azoitei et al., 2012 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of STK33 in KRAS-mutant cancers.
RNA Interference (RNAi)
-
siRNA Transfection:
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10^5 cells/well in a 6-well plate) to achieve 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation: Dilute siRNA (final concentration typically 10-50 nM) and a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) separately in serum-free medium. Combine and incubate at room temperature for 10-20 minutes.
-
Transfection: Add the siRNA-lipid complex to the cells and incubate for 48-72 hours before analysis.
-
-
shRNA Lentiviral Transduction:
-
Lentivirus Production: Co-transfect packaging cells (e.g., HEK293T) with the shRNA-expressing lentiviral vector and packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Add the viral supernatant to target cells in the presence of polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Selection: After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
Cell Viability and Apoptosis Assays
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Plate cells in a 96-well plate and treat with the compound or perform gene knockdown.
-
After the desired incubation period, add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP (an indicator of metabolically active cells).
-
Measure luminescence using a plate reader.
-
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7):
-
Plate and treat cells as for the viability assay.
-
Add the Caspase-Glo® 3/7 reagent, which contains a substrate for caspases 3 and 7. Cleavage of the substrate by active caspases produces a luminescent signal.
-
Measure luminescence to quantify apoptosis.
-
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of KRAS-mutant or KRAS-wild-type cancer cells (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the therapeutic agent (e.g., HSP90 inhibitor) or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as immunoblotting for protein expression or immunohistochemistry for proliferation and apoptosis markers.
Conclusion and Future Directions
The story of STK33 in KRAS-mutant cancers is a compelling example of the complexities inherent in cancer biology and drug discovery. While the initial excitement surrounding STK33 as a direct synthetic lethal target has been tempered by conflicting findings, the research has unveiled a critical role for the HSP90 chaperone in regulating STK33 stability. This has shifted the therapeutic focus from direct kinase inhibition to strategies that promote STK33 degradation.
For researchers, several key questions remain:
-
What are the precise molecular mechanisms that govern the selective dependency on STK33 in some KRAS-mutant contexts?
-
Are there specific genetic or molecular biomarkers that can predict which KRAS-mutant tumors will be sensitive to STK33-targeting therapies?
-
What is the full spectrum of STK33's non-kinase functions, and could these be therapeutically exploited?
For drug development professionals, the targeting of STK33 via HSP90 inhibition remains a viable and intriguing strategy. The development of more specific STK33-degrading molecules, potentially through proteolysis-targeting chimeras (PROTACs), could offer a more targeted and less toxic approach than broad HSP90 inhibition. Continued investigation into the nuanced role of STK33 will be crucial for unlocking its full therapeutic potential in the fight against KRAS-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 7. Targeting of KRAS mutant tumors by HSP90 inhibitors involves degradation of STK33 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
ML281: A Selective Probe for Interrogating STK33-Mediated Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML281 is a potent and highly selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33), a member of the calcium/calmodulin-dependent kinase (CAMK) family. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound serves as a valuable chemical probe for elucidating the diverse cellular functions of STK33.[1][2][3] Initially developed to investigate the synthetic lethal relationship between STK33 and KRAS-mutant cancers, subsequent studies have shown that this compound does not significantly impact the viability of many KRAS-dependent cancer cell lines at concentrations up to 10 μM.[4][5][6] This finding has pivoted the utility of this compound towards a tool for dissecting the broader roles of STK33 in various signaling pathways. STK33 has been implicated in the regulation of cytoskeletal dynamics, cell proliferation and migration, apoptosis, and angiogenesis through its interaction with and phosphorylation of key downstream effectors. This technical guide provides a comprehensive overview of the known cellular signaling pathways involving STK33, presents quantitative data for this compound, details relevant experimental protocols for studying the effects of STK33 inhibition, and offers visualizations of these pathways and workflows.
Introduction
Serine/Threonine Kinase 33 (STK33) is a member of the CAMK family of kinases and has been identified as a regulator in several critical cellular processes.[7] Its role in cancer biology has been of particular interest, with studies linking STK33 to the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, both of which are central to cell growth and survival.[8][9] Furthermore, STK33 is known to phosphorylate the intermediate filament protein vimentin (B1176767), suggesting a role in the regulation of the cytoskeleton, cell migration, and epithelial-mesenchymal transition (EMT).[7][10] In the context of hypoxic tumors, STK33 has been shown to be involved in the HIF-1α/VEGF signaling pathway, a key driver of angiogenesis.[9] Additionally, STK33 can directly bind to and enhance the transcriptional activity of the c-Myc oncogene.[11]
This compound has emerged as a potent and selective chemical probe to investigate these functions of STK33. Its high selectivity allows for more precise interrogation of STK33-mediated signaling with a lower likelihood of off-target effects.[4] This guide will delve into the known signaling networks of STK33 that can be explored using this compound, providing researchers with the necessary information to design and execute experiments aimed at further unraveling the biological significance of this kinase.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound based on in vitro biochemical assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. PKA | Selectivity vs. Aurora B | Reference |
| STK33 | 14 | >700-fold | >550-fold | [1][2][4] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM | Reference |
| STK33 | >75% | [4] |
| FLT3 | 25-50% | [4] |
| KDR (VEGF R2) | 25-50% | [4] |
| 80 other kinases | <25% | [4] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility (PBS) | 5.8 µM | [4] |
| Human Plasma Protein Binding | 99.6% | [4] |
| Mouse Plasma Protein Binding | 99.9% | [4] |
| Human Plasma Stability | 80.3% | [4] |
| Mouse Plasma Stability | 10.0% | [4] |
STK33-Mediated Signaling Pathways
The following sections describe the key signaling pathways in which STK33 is involved. This compound can be utilized as a tool to investigate the role of STK33 kinase activity in these pathways.
Cytoskeletal Dynamics: Vimentin Phosphorylation
STK33 has been shown to directly phosphorylate the intermediate filament protein vimentin.[7] Phosphorylation of vimentin is a critical event in the disassembly and reorganization of the vimentin cytoskeleton, which is essential for processes such as cell division, migration, and EMT.[12][13][14] Inhibition of STK33 with this compound could be used to probe the specific role of STK33-mediated vimentin phosphorylation in these cellular events.
Cell Proliferation and Survival: PI3K/Akt/mTOR and MAPK/ERK Pathways
STK33 has been identified as a component of pro-survival signaling cascades. It can activate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[8][9] Additionally, STK33 can directly phosphorylate and activate ERK2, a key kinase in the MAPK/ERK pathway that transmits mitogenic signals from the cell surface to the nucleus.[9] Inhibition of STK33 with this compound would be expected to attenuate signaling through these pathways in cells where STK33 is a key upstream activator.
Angiogenesis: HIF-1α/VEGF Pathway
In hypoxic tumor microenvironments, STK33 has been shown to interact with and regulate the stability and activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[9] This leads to increased expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.[9] The use of this compound in cellular models of hypoxia could help to clarify the role of STK33's kinase activity in this process.
Gene Expression: c-Myc Regulation
STK33 can directly bind to the oncoprotein c-Myc and enhance its transcriptional activity, thereby promoting the expression of genes involved in cell cycle progression and proliferation.[11] Investigating the effect of this compound on the expression of c-Myc target genes could reveal the extent to which STK33's kinase function is required for this interaction and its downstream consequences.
Apoptosis
Studies involving the knockdown of STK33 have demonstrated an increase in the activity of executioner caspases, such as caspase-3, and a decrease in the expression of the anti-apoptotic protein Bcl-2.[7][15] This suggests that STK33 may play a role in suppressing apoptosis. Treatment of relevant cell lines with this compound could be used to determine if kinase inhibition is sufficient to induce apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments that can be used to investigate the effects of this compound on STK33-mediated signaling pathways.
In Vitro Kinase Assay for STK33 Inhibition
This protocol is for determining the in vitro inhibitory activity of this compound against STK33 using a radiometric assay.
Materials:
-
Recombinant human STK33 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate (or a more specific substrate if identified)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP
-
This compound (or other test compounds) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant STK33 enzyme, and MBP substrate.
-
Add this compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity remaining at each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation state of STK33 downstream targets in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, p-vimentin, total vimentin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound for a specified duration. Include a DMSO control.
-
If the pathway is stimulated, add the appropriate agonist for a short period before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to ensure equal loading.
-
Quantify the band intensities to determine the change in phosphorylation levels.
Cell Migration Assay (Transwell Assay)
This protocol is for evaluating the effect of this compound on cell migration.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Cultured cells
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Pre-treat cultured cells with this compound at various concentrations or DMSO for a specified time.
-
Harvest the cells and resuspend them in serum-free medium containing the respective concentrations of this compound or DMSO.
-
Add medium containing a chemoattractant to the lower chamber of the transwell plate.
-
Place the transwell inserts into the wells.
-
Seed the pre-treated cells into the upper chamber of the inserts.
-
Incubate the plate at 37°C for a duration that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in representative fields under a microscope.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of STK33, making it an invaluable tool for dissecting the multifaceted roles of this kinase in cellular signaling. While initial investigations into its effect on KRAS-dependent cancer cell viability did not yield the expected outcome, this has opened the door to exploring the broader functions of STK33. The known involvement of STK33 in regulating the cytoskeleton, major proliferative and survival pathways such as PI3K/Akt/mTOR and MAPK/ERK, angiogenesis, gene expression via c-Myc, and apoptosis highlights the vast potential for future research utilizing this compound. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and conduct studies aimed at further elucidating the cellular functions of STK33 and the therapeutic potential of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Identification of phosphorylation-induced changes in vimentin Intermediate Filaments by SDSL-EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artificial intelligence-driven new drug discovery targeting serine/threonine kinase 33 for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]
- 9. STK33 participates to HSP90-supported angiogenic program in hypoxic tumors by regulating HIF-1α/VEGF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STK33 plays an important positive role in the development of human large cell lung cancers with variable metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Critical role of vimentin phosphorylation at Ser-56 by p21-activated kinase in vimentin cytoskeleton signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stabilizing vimentin phosphorylation inhibits stem-like cell properties and metastasis of hybrid epithelial/mesenchymal carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silencing of p21-activated kinase attenuates vimentin phosphorylation on Ser-56 and reorientation of the vimentin network during stimulation of smooth muscle cells by 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
ML281: A Technical Guide to a Selective STK33 Inhibitor and its Role in Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML281, a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33). It details the initial hypothesis of synthetic lethality with KRAS-mutant cancers, the subsequent experimental findings that challenge this hypothesis, and the current understanding of this compound's biological activity. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and development efforts.
Executive Summary
This compound is a quinoxalinone-based compound identified through high-throughput screening as a potent and highly selective inhibitor of STK33.[1] The initial rationale for its development was based on RNAi experiments suggesting that STK33 is essential for the survival of cancer cells harboring activating mutations in the KRAS oncogene, proposing a synthetic lethal relationship.[1] However, extensive studies with this compound and other STK33 inhibitors have not recapitulated this effect.[1][2] At concentrations that effectively inhibit STK33, this compound does not exhibit significant cytotoxic effects on KRAS-dependent cancer cell lines.[1] This guide synthesizes the available data on this compound, providing a critical resource for researchers investigating STK33 biology and its potential as a therapeutic target.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its biochemical potency, selectivity, and physicochemical properties.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. PKA | Selectivity vs. Aurora B | Reference |
| STK33 | 14 | >700-fold | 550-fold | [1][3][4][5] |
Table 2: Kinase Selectivity Profile of this compound (1 µM)
| Kinase | % Inhibition |
| STK33 | >75% |
| FLT3 | 25-50% |
| KDR (VEGFR2) | 25-50% |
| 80 other kinases | <25% |
| Data from a panel of 83 kinases.[1] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H19N3O2S | [3] |
| Molecular Weight | 389.47 g/mol | [3] |
| Solubility in PBS | 5.8 µM | [1] |
| Human Plasma Protein Binding | 99.6% | [1] |
| Mouse Plasma Protein Binding | 99.9% | [1] |
| Human Plasma Stability (% remaining) | 80.3% | [1] |
| Mouse Plasma Stability (% remaining) | 10.0% | [1] |
Signaling Pathways
The KRAS Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations in KRAS lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and survival through downstream effector pathways such as the RAF-MEK-ERK and PI3K-AKT cascades.
STK33 and its Postulated Role
STK33 is a serine/threonine kinase. The initial "synthetic lethal" hypothesis suggested that in KRAS-mutant cancers, cancer cells become dependent on STK33 for their survival. Therefore, inhibiting STK33 was predicted to be selectively toxic to these cells while sparing normal cells. The proposed, though now contested, mechanism involved the suppression of pro-apoptotic signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound.
STK33 Biochemical Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against STK33.
Objective: To measure the IC50 value of this compound for STK33.
Materials:
-
Recombinant full-length human STK33 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a synthetic peptide)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the STK33 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for STK33.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This protocol details a common method to assess the effect of this compound on the viability of cancer cell lines.
Objective: To determine the effect of this compound on the viability of KRAS-dependent and KRAS-independent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KRAS-dependent: A549, HCT116; KRAS-independent: H460, HT29)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the cellular functions of STK33 due to its high potency and selectivity.[1] The initial hypothesis of a synthetic lethal interaction between STK33 inhibition and KRAS mutations has been largely refuted by studies using this compound.[1][2] Even at concentrations up to 10 µM, this compound did not demonstrate significant selective toxicity in KRAS-dependent cancer cell lines.[1]
Several factors may contribute to this observation. It is possible that the high plasma protein binding of this compound limits its effective concentration in cellular assays, or that STK33 inhibition is not, in fact, synthetically lethal with KRAS mutations.[1] The development of biomarkers for STK33 activity is crucial to definitively answer this question.
Despite the negative findings regarding KRAS synthetic lethality, research into STK33 remains an active area. For example, STK33 has been implicated as a downstream mediator of HIF1α in pancreatic cancer, suggesting a potential role in tumor progression in different contexts.[6] Furthermore, some studies suggest a role for STK33 in regulating the ERK signaling pathway.[7][8] Future research should focus on elucidating the true cellular functions of STK33 and exploring its potential as a therapeutic target in other cancer types or diseases, for which this compound will continue to be an indispensable tool.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. portlandpress.com [portlandpress.com]
- 8. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity Profile of ML281
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of ML281, a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33). The information is compiled from primary literature and public bioassay data to serve as a detailed resource for researchers in oncology, chemical biology, and drug discovery.
Introduction to this compound
This compound is a quinoxalinone-based compound identified through high-throughput screening as a potent inhibitor of STK33, a kinase implicated in the survival of KRAS-dependent cancer cells.[1] It was developed as a chemical probe to investigate the therapeutic hypothesis of targeting STK33 in cancers with KRAS mutations.[1] This guide details the biochemical and cellular selectivity of this compound, providing critical data for the design and interpretation of future studies.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been assessed through in vitro kinase assays against its primary target, STK33, key counter-screening targets, and a broader panel of kinases.
Table 1: Potency and Selectivity of this compound against Primary and Counter-Screening Targets
| Target | IC50 (nM) | Assay Type | Fold Selectivity vs. STK33 | Reference |
| STK33 | 14 | Biochemical Kinase Assay | - | [1] |
| PKA | >10,000 | Biochemical Kinase Assay | >700 | [1] |
| Aurora B (AurB) | 7,800 | Biochemical Kinase Assay | 550 | [1] |
Table 2: this compound Activity against a Panel of 83 Kinases
This compound was profiled at a concentration of 1 µM against a panel of 83 kinases. It was found to be highly selective, inhibiting only two other kinases by more than 25% at this concentration.[1]
| Kinase Target | Percent Inhibition at 1 µM |
| FLT3 | >25% |
| KDR (VEGFR2) | >25% |
Note: The complete dataset for the 83-kinase panel was referenced in the primary publication's supporting information but was not available in the publicly accessible documents at the time of this guide's compilation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity.
STK33, PKA, and Aurora B Biochemical Kinase Assays
These assays were performed to determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase and key off-target kinases.
-
Principle: The assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is typically detected by measuring the amount of ATP consumed using a luminescent readout.
-
Protocol (summarized from PubChem BioAssays AID 588480, 588629, 588756):
-
Reagents: Recombinant human STK33, PKA, or Aurora B enzyme; appropriate peptide substrate; ATP; assay buffer (e.g., Tris-HCl, MgCl2, DTT); Kinase-Glo® reagent.
-
Compound Preparation: this compound was serially diluted in DMSO to create a concentration gradient.
-
Assay Procedure:
-
Kinase, substrate, and this compound at various concentrations were added to the wells of a 384-well plate.
-
The reaction was initiated by the addition of ATP.
-
The plate was incubated at room temperature for a specified time (e.g., 60 minutes).
-
The Kinase-Glo® reagent was added to stop the kinase reaction and measure the remaining ATP via a luciferase-driven reaction that produces a luminescent signal.
-
-
Data Analysis: The luminescence signal, which is inversely proportional to kinase activity, was measured using a plate reader. The data was normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and IC50 values were calculated by fitting the data to a four-parameter dose-response curve.
-
Cellular Viability Assays
These assays were conducted to assess the effect of this compound on the viability of cancer cell lines with different KRAS mutation statuses.
-
Principle: Cell viability is assessed by measuring a marker of metabolic activity, such as ATP content. A decrease in the marker indicates a reduction in cell viability.
-
Protocol (summarized from Weïwer et al., 2012): [1]
-
Cell Lines: A panel of KRAS-dependent (e.g., NOMO-1, SKM-1) and KRAS-independent (e.g., THP-1, U937) cell lines were used.[1]
-
Cell Seeding: Cells were seeded into 384-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: this compound was added to the cells at various concentrations (typically up to 10 µM).[1]
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent, such as CellTiter-Glo®, was added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition and Analysis: Luminescence was measured using a plate reader. The results were normalized to vehicle-treated control cells to determine the relative cell viability.
-
Visualizations
STK33 Signaling Pathway
The following diagram illustrates the position of STK33 in relevant signaling pathways, highlighting its connection to KRAS and downstream effectors.
Caption: STK33 Signaling Context and Point of this compound Inhibition.
Experimental Workflow for this compound Characterization
This diagram outlines the general workflow followed for the discovery and characterization of this compound.
Caption: Discovery and Characterization Workflow for this compound.
Screening Cascade Logic
This diagram illustrates the logical progression of assays used to define the selectivity of this compound.
Caption: Logic of the Screening Cascade for this compound Selectivity.
Summary and Conclusion
This compound is a potent and highly selective inhibitor of STK33 with a nanomolar IC50.[1] It demonstrates excellent selectivity against closely related kinases such as PKA and Aurora B, with selectivity ratios exceeding 700- and 550-fold, respectively.[1] Broader kinase profiling revealed a clean selectivity profile, with significant off-target inhibition observed for only FLT3 and KDR at a 1 µM concentration.[1]
Despite its potency and selectivity for STK33, cellular assays with this compound did not confirm the initial hypothesis of synthetic lethality in KRAS-dependent cancer cell lines.[1] At concentrations up to 10 µM, this compound did not significantly impact the viability of a panel of KRAS-dependent and -independent cell lines.[1] This finding is crucial for the scientific community, suggesting that simple inhibition of STK33 kinase activity may not be a viable therapeutic strategy for KRAS-mutant cancers. This compound remains a valuable, well-characterized chemical probe for further elucidating the cellular functions of STK33.
References
Methodological & Application
Application Notes and Protocols: In Vitro ATPase Assay for the Identification of TRIP13 Inhibitors
An important clarification regarding the topic: The initial request specifies an "ML281 in vitro kinase assay protocol" with a focus on TRIP13. However, scientific literature identifies this compound as a potent and selective inhibitor of the serine/threonine kinase STK33, not TRIP13.[1][2][3] TRIP13 (Thyroid hormone Receptor Interacting Protein 13) is not a kinase but an AAA+ ATPase.[4][5][6][7] Therefore, a "kinase assay" is not the appropriate method to measure the enzymatic activity of TRIP13. The correct method to assess the activity of TRIP13 and its inhibition by small molecules is an ATPase assay, which measures the hydrolysis of ATP to ADP.
This document will provide a detailed application note and protocol for an in vitro ATPase assay to screen for inhibitors of TRIP13, as this is the scientifically accurate approach to address the user's apparent interest in the functional inhibition of TRIP13.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyroid hormone receptor-interacting protein 13 (TRIP13) is a member of the AAA+ ATPase superfamily of proteins, which are crucial for the proper segregation of chromosomes during mitosis.[5] Dysregulation of TRIP13 has been implicated in various cancers, where its overexpression is often associated with drug resistance and poor clinical outcomes.[4][5][8] TRIP13's role in cellular processes such as the spindle assembly checkpoint and DNA repair pathways makes it a promising therapeutic target for cancer therapy.[4][5][9]
Unlike kinases, which catalyze the transfer of a phosphate (B84403) group to a substrate, TRIP13 utilizes the energy from ATP hydrolysis to remodel protein complexes.[6] Specifically, it facilitates the conversion of the mitotic checkpoint protein MAD2 from its active, closed conformation to an inactive, open state.[6][8] Therefore, to identify and characterize small molecule inhibitors of TRIP13, it is essential to measure its ATPase activity.
This document provides a detailed protocol for a luminescence-based in vitro ATPase assay for TRIP13, which is a robust and high-throughput screening (HTS) compatible method.[8] The assay quantifies the amount of ADP produced during the ATPase reaction, with a decrease in signal indicating inhibition of TRIP13 activity.
Data Presentation
The inhibitory activity of a compound against TRIP13 is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The results can be summarized in a table for clear comparison.
| Compound | Target | Assay Type | IC50 (µM) | Notes |
| Anlotinib | TRIP13 | ADP-Glo | 5 | Identified via HTS.[8] |
| DCZ0415 | TRIP13 | ATPase | >10 | Positive control in some studies.[7][10] |
| F368-0183 | TRIP13 | ATPase | 5.25 | Antiproliferative activity in NCI-H929 cells. [7][10] |
| Hypothetical | TRIP13 | ATPase | TBD | For screening new chemical entities. |
Signaling Pathway
TRIP13 plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. It functions by regulating the conformational state of the MAD2 protein. Overexpression of TRIP13 can lead to a weakened SAC, contributing to chromosomal instability, a hallmark of cancer. Additionally, TRIP13 is involved in DNA damage response and repair pathways and can activate pro-survival signaling cascades such as PI3K/Akt/mTOR.[4][5][11]
Caption: TRIP13 signaling in cell cycle control and cancer.
Experimental Protocols
Luminescence-Based In Vitro TRIP13 ATPase Assay
This protocol is adapted from a high-throughput screening method for identifying TRIP13 inhibitors using the ADP-Glo™ Kinase Assay kit, which measures ADP production.[8]
A. Materials and Reagents
-
Recombinant full-length human TRIP13 protein
-
TRIP13 inhibitor (e.g., Anlotinib as a control, or test compounds)
-
ATP
-
ADP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT)
-
DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
B. Experimental Workflow Diagram
Caption: Workflow for the luminescence-based TRIP13 ATPase assay.
C. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the TRIP13 inhibitor in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Thaw the recombinant TRIP13 enzyme on ice and dilute it to the desired working concentration (e.g., 2X concentration of 100-400 nM) in cold Assay Buffer.[8]
-
Prepare a 2X ATP solution (e.g., 20 µM) in Assay Buffer. The final ATP concentration in the assay will be 10 µM.[8]
-
Prepare control wells:
-
0% conversion control: Assay buffer without enzyme.
-
100% conversion control: Assay buffer with ADP at the same concentration as the initial ATP.
-
Vehicle control: Assay with enzyme and DMSO (at the same final concentration as the inhibitor wells).
-
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the serially diluted TRIP13 inhibitor or DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of the diluted TRIP13 enzyme to each well (except for the no-enzyme control).
-
Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
ATPase Reaction Initiation and Incubation:
-
Initiate the ATPase reaction by adding 5 µL of the 2X ATP solution to each well. The total reaction volume is now 10 µL.
-
Mix the plate gently.
-
Incubate the plate at room temperature for 90 minutes.[8] This incubation time may need optimization depending on the enzyme activity.
-
-
Stopping the Reaction and ADP Detection:
-
Stop the ATPase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[8]
-
-
Signal Generation and Luminescence Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence signal using a plate reader.
-
D. Data Analysis
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and the 100% conversion control (or a potent inhibitor) as 0% activity.
-
Plot the normalized luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value of the TRIP13 inhibitor.
Disclaimer
This document is intended for research use only. The protocols provided are guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting TRIP13 for overcoming anticancer drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRIP13 is a protein-remodeling AAA+ ATPase that catalyzes MAD2 conformation switching | eLife [elifesciences.org]
- 7. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing the development of TRIP13 inhibitors: A high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRIP13 Participates in Immediate-Early Sensing of DNA Strand Breaks and ATM Signaling Amplification through MRE11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. TRIP13 promotes lung cancer cell growth and metastasis through AKT/mTORC1/c-Myc signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML281 Treatment in NCI-H446 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML281 is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33)[1][2]. Emerging research suggests its potential as an anti-cancer agent. NCI-H446 is a well-characterized human small cell lung cancer (SCLC) cell line, often used as a model system for this aggressive malignancy[3]. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on NCI-H446 cells, focusing on its impact on cell viability, signaling pathways, and apoptosis.
Data Presentation
Table 1: Effect of this compound on NCI-H446 Cell Viability
| Concentration (µM) | Incubation Time (hours) | Percent Viability (%) | Reference |
| 10 | 72 | Suppressed | [1][4] |
| IC50 | 72 | Not Determined |
Note: The IC50 value for this compound in NCI-H446 cells has not been definitively reported in the reviewed literature. Researchers are encouraged to perform dose-response experiments to determine this value.
Table 2: Expected Protein Expression Changes in NCI-H446 Cells Following this compound Treatment
| Target Protein | Expected Change | Rationale | Key Experimental Assay |
| p-BAD (Ser136) | Decrease | Inhibition of STK33 leads to reduced phosphorylation of its downstream target, BAD[5]. | Western Blot |
| Cleaved Caspase-3 | Increase | Activation of the apoptotic cascade[6][7]. | Western Blot, Flow Cytometry |
| Cleaved PARP | Increase | A key substrate of activated caspase-3, indicating apoptosis[7][8]. | Western Blot |
| Bcl-2 | Decrease | Downregulation of this anti-apoptotic protein can promote apoptosis[9]. | Western Blot |
| Bax | Increase | Upregulation of this pro-apoptotic protein can promote apoptosis[10][11]. | Western Blot |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound action and a general experimental workflow for investigating its effects in NCI-H446 cells.
Caption: Proposed STK33 signaling pathway inhibited by this compound.
Caption: Potential SOD1 inhibition pathway of this compound leading to apoptosis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cellosaurus cell line NCI-H446 (CVCL_1562) [cellosaurus.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. STK33 participates to HSP90-supported angiogenic program in hypoxic tumors by regulating HIF-1α/VEGF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. karger.com [karger.com]
- 10. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines [mdpi.com]
- 11. [Solasonine-induced Apoptosis in Lung Cancer Cell Line H446 and Its Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML281 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML281 is a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33).[1] STK33, a member of the calcium/calmodulin-dependent kinase (CAMK) family, has been implicated in the proliferation and survival of certain cancer cells.[2][3] Preclinical research suggests that STK33 is a potential therapeutic target in various malignancies, including pancreatic, colorectal, and esophageal cancers.[4][5][6][7] this compound serves as a critical tool for investigating the therapeutic potential of STK33 inhibition in in vivo models.
These application notes provide a detailed guide for the administration of this compound in mouse models, summarizing its biochemical and pharmacokinetic properties, and offering protocols for its use in preclinical research.
Data Presentation
Table 1: Biochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Target | Serine/Threonine Kinase 33 (STK33) | [1] |
| IC₅₀ | 14 nM | [1] |
| Selectivity | >550-fold over Aurora B Kinase, >700-fold over PKA | [8] |
| In Vitro Activity | Suppresses viability of NCI-H446 cells (10 µM, 72 hours) | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Plasma Protein Binding | 99.9% | [8] |
| Plasma Stability | 10.0% remaining after a certain time (time not specified) | [8] |
| Solubility in PBS | 5.8 µM | [8] |
Signaling Pathways
The signaling pathways influenced by STK33 are complex and involved in critical cellular processes. This compound, by inhibiting STK33, can modulate these pathways.
Experimental Protocols
Note: Due to limited publicly available data on specific in vivo administration protocols for this compound, the following are generalized protocols based on common practices for small molecule inhibitors in mouse models. Researchers should perform pilot studies to determine the optimal dose, vehicle, and administration route for their specific mouse model and experimental goals.
Protocol 1: Oral Administration of this compound in a Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of orally administered this compound on tumor growth in a subcutaneous xenograft mouse model.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile water for injection
-
Appropriate cancer cell line for xenograft
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Gavage needles (20-22 gauge, flexible tip recommended)
-
Standard animal housing and monitoring equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend cells in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
-
This compound Formulation (prepare fresh daily):
-
Calculate the required amount of this compound based on the desired dose (e.g., 10-50 mg/kg) and the number of animals.
-
Prepare a 0.5% CMC-Na solution by slowly adding CMC-Na powder to sterile water while stirring to create a homogeneous suspension.
-
Weigh the this compound powder and triturate it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while stirring to achieve the final desired concentration. Ensure a uniform suspension.
-
-
Administration:
-
Randomize mice into treatment and vehicle control groups.
-
Administer the this compound formulation or vehicle control via oral gavage once or twice daily. The volume should typically not exceed 10 mL/kg body weight.
-
-
Monitoring and Endpoint:
-
Monitor animal health and body weight daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (Length x Width²)/2).
-
Continue treatment for the planned duration (e.g., 14-28 days).
-
At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic and histological analysis.
-
Protocol 2: Intraperitoneal Administration of this compound
Objective: To assess the systemic effects of this compound administered via intraperitoneal injection.
Materials:
-
This compound powder
-
Vehicle: A suitable solvent system. A common choice for compounds with low aqueous solubility is a mixture of DMSO, PEG300, Tween 80, and saline. A pilot study to determine the optimal and well-tolerated vehicle is crucial. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline could be tested.
-
Sterile saline
-
Syringes (1 mL) and needles (27-30 gauge)
-
Experimental mice
Procedure:
-
This compound Formulation (prepare fresh daily):
-
Dissolve the calculated amount of this compound in DMSO first.
-
Add PEG300 and Tween 80 and mix thoroughly.
-
Finally, add sterile saline to reach the desired final concentration and vehicle composition. The final DMSO concentration should be kept as low as possible (ideally ≤10%) to minimize toxicity.
-
-
Administration:
-
Randomize mice into treatment and vehicle control groups.
-
Administer the this compound formulation or vehicle control via intraperitoneal (IP) injection. The injection volume should not exceed 10 mL/kg body weight. The injection should be performed in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
-
Monitoring and Endpoint:
-
Monitor the animals for any signs of distress or adverse reactions post-injection.
-
Follow the experimental plan for sample collection (e.g., blood for pharmacokinetic analysis) or endpoint determination.
-
Conclusion
This compound is a valuable research tool for investigating the role of STK33 in various pathological conditions, particularly in cancer biology. While in vivo efficacy data and detailed administration protocols in peer-reviewed literature are limited, the provided generalized protocols offer a starting point for designing preclinical studies. Due to its challenging pharmacokinetic profile, careful formulation and pilot dose-escalation studies are highly recommended to establish a safe and effective dosing regimen for this compound in mouse models. The elucidation of STK33's involvement in key oncogenic signaling pathways underscores the importance of further in vivo evaluation of its inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STK33 Promotes the Growth and Progression of Human Pancreatic Neuroendocrine Tumour via Activation of the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Serine/Threonine Kinase (STK) 33 promotes the proliferation and metastasis of human esophageal squamous cell carcinoma via inflammation-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying STK33 Downstream Targets Using ML281
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/Threonine Kinase 33 (STK33) has emerged as a protein of interest in various pathological conditions, particularly in cancer biology. It has been implicated in promoting cell proliferation, migration, and invasion in several cancer types, including pancreatic, lung, and liver cancers.[1][2][3] The identification of STK33's downstream targets is crucial for understanding its signaling pathways and for the development of targeted therapeutics. ML281 is a potent and selective small molecule inhibitor of STK33, which can be a valuable tool for elucidating the cellular functions of this kinase.[4][5]
These application notes provide detailed protocols for utilizing this compound to identify and validate the downstream targets of STK33. The methodologies cover a range of experiments from in vitro kinase assays to cellular functional assays, designed to provide a comprehensive understanding of the STK33 signaling cascade.
Characteristics of this compound
This compound is a quinoxalinone-based compound that exhibits low nanomolar inhibition of STK33. It is highly selective for STK33 over other kinases, making it a suitable probe for studying STK33-specific functions.[4][5]
| Parameter | Value | Reference |
| Target | STK33 | [4] |
| IC50 | 14 nM | [4] |
| Selectivity | >700-fold over PKA, 550-fold over AurB | [4] |
Potential Downstream Signaling Pathways of STK33
Several downstream signaling pathways have been proposed for STK33, and this compound can be instrumental in validating these connections. Key putative downstream effectors and pathways include:
-
RPS6/BAD Signaling: In small cell lung cancer, STK33 knockdown has been shown to decrease the phosphorylation of Ribosomal Protein S6 (RPS6) and BCL2 Associated Agonist Of Cell Death (BAD), leading to apoptosis.[6] this compound has been used to confirm these findings, where its application suppressed cell viability by inhibiting the RPS6/BAD pathway.[6]
-
c-Myc Regulation: STK33 has been found to directly bind to and increase the transcriptional activity of the c-Myc oncogene in hepatocellular carcinoma.[7][8]
-
HIF-1α Signaling: In hypoxic tumors, STK33, stabilized by HSP90, interacts with and regulates the accumulation and activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2]
-
ERK2 Phosphorylation: STK33 may act as an upstream kinase of Extracellular signal-regulated kinase 2 (ERK2), enhancing its activity.[9]
-
CCAR1 and AKAP3/4: Mass spectrometry studies have identified Cell Division Cycle and Apoptosis Regulator 1 (CCAR1) and A-Kinase Anchoring Proteins 3 and 4 (AKAP3/4) as potential STK33-interacting proteins and substrates.[1][10]
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the downstream targets of STK33 using this compound.
In Vitro Kinase Assay
This assay is fundamental to confirm the direct inhibition of STK33 by this compound and to identify direct substrates.
Objective: To determine the IC50 of this compound against STK33 and to test for direct phosphorylation of a putative substrate.
Materials:
-
Recombinant active STK33 enzyme
-
Putative substrate protein or peptide
-
This compound
-
ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE equipment
-
Phosphorimager or luminescence plate reader
Protocol:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Set up kinase reaction: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, recombinant STK33 enzyme, and the putative substrate.
-
Add inhibitor: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate reaction: Start the reaction by adding ATP (and a tracer amount of [γ-³²P]ATP).
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop reaction: Terminate the reaction by adding SDS-PAGE loading buffer (for radiolabeling) or the ADP-Glo™ Reagent.
-
Detection:
-
Radiolabeling: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and visualize the phosphorylated substrate using a phosphorimager. Quantify band intensities to determine the extent of inhibition.
-
ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the generated ADP, which corresponds to kinase activity. Measure luminescence using a plate reader.
-
-
Data analysis: Plot the percentage of kinase activity against the log concentration of this compound to determine the IC50 value.
Identification of STK33 Interacting Proteins and Substrates by Immunoprecipitation-Mass Spectrometry (IP-MS)
This approach allows for the discovery of novel STK33 binding partners and potential substrates in an unbiased manner.
Objective: To identify proteins that interact with STK33 in a cellular context.
Materials:
-
Cell line expressing tagged-STK33 (e.g., FLAG-STK33 or HA-STK33)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-tag antibody (e.g., anti-FLAG M2 affinity gel)
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Elution buffer (e.g., 3xFLAG peptide solution or glycine-HCl, pH 2.5)
-
Mass spectrometer
Protocol:
-
Cell treatment: Culture cells expressing tagged-STK33 and treat with this compound or vehicle control (DMSO) for a specified time.
-
Cell lysis: Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the anti-tag antibody-conjugated beads overnight at 4°C.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data analysis: Identify the proteins and quantify their relative abundance between the this compound-treated and control samples. Proteins with decreased interaction with STK33 upon this compound treatment are potential substrates or interacting partners whose binding is dependent on STK33 kinase activity.
Phosphoproteomics to Identify STK33 Downstream Targets
This powerful technique enables the global and quantitative analysis of phosphorylation events that are dependent on STK33 activity.
Objective: To identify and quantify changes in protein phosphorylation in response to STK33 inhibition by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Trypsin
-
Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC beads)
-
LC-MS/MS system
Protocol:
-
Cell culture and treatment: Grow cells and treat with a specific concentration of this compound or DMSO for a defined period.
-
Protein extraction and digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Phosphopeptide enrichment: Enrich phosphopeptides from the total peptide mixture using TiO₂ or Fe-IMAC affinity chromatography.
-
LC-MS/MS analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
Data analysis: Identify the phosphopeptides and quantify their abundance across the different treatment conditions. Look for phosphosites that show a significant decrease in abundance upon this compound treatment, as these are candidate STK33 downstream targets.
Western Blotting for Validation of Downstream Target Phosphorylation
This is a targeted approach to validate the findings from phosphoproteomics or to test specific hypotheses about STK33 substrates.
Objective: To confirm that this compound treatment leads to a decrease in the phosphorylation of a specific STK33 downstream target.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: phospho-specific antibody for the target protein and a total protein antibody for the same target.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell treatment and lysis: Treat cells with increasing concentrations of this compound for a specified time and then lyse the cells.
-
Protein quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and re-probing: Strip the membrane and re-probe with the total protein antibody to ensure equal protein loading.
-
Quantification: Perform densitometric analysis of the bands to quantify the change in phosphorylation relative to the total protein level.
Cellular Phenotypic Assays
These assays are crucial to link the inhibition of STK33 and its downstream signaling to a functional cellular outcome.
Objective: To assess the effect of STK33 inhibition by this compound on cell proliferation, migration, invasion, and apoptosis.
a. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
Protocol:
-
Cell seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate for a desired period (e.g., 24, 48, 72 hours).
-
Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data analysis: Measure the absorbance or luminescence and plot cell viability against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
b. Cell Migration and Invasion Assays (e.g., Transwell Assay)
Protocol:
-
Insert preparation: For invasion assays, coat Transwell inserts with a basement membrane matrix (e.g., Matrigel).
-
Cell seeding: Seed serum-starved cells in the upper chamber of the Transwell insert in serum-free media containing this compound or vehicle.
-
Chemoattractant: Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for a suitable duration to allow for migration or invasion.
-
Analysis: Remove non-migrated/invaded cells from the top of the insert, and fix and stain the cells that have moved to the bottom surface.
-
Quantification: Count the number of migrated/invaded cells in several microscopic fields and compare the different treatment groups.
c. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Protocol:
-
Cell treatment: Treat cells with this compound or vehicle control.
-
Cell harvesting: Collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow cytometry: Analyze the stained cells by flow cytometry.
-
Data analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the viable population.
Data Presentation and Interpretation
All quantitative data from the described experiments should be summarized in clearly structured tables and graphs for easy comparison and interpretation.
Example Table: Effect of this compound on Cancer Cell Line Viability
| Cell Line | Tissue of Origin | STK33 Expression | This compound GI50 (µM) |
| NCI-H446 | Small Cell Lung Cancer | High | ~10 (at 72h)[1] |
| NOMO-1 | Acute Myeloid Leukemia | - | >10[4] |
| SKM-1 | Acute Myeloid Leukemia | - | >10[4] |
| THP-1 | Acute Myeloid Leukemia | - | >10[4] |
| U937 | Histiocytic Lymphoma | - | >10[4] |
Note: The effect of this compound on cell viability appears to be cell-type specific and may not correlate with KRAS dependency as initially hypothesized.[4]
Visualizations of Workflows and Pathways
Experimental Workflow for Identifying STK33 Downstream Targets
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. STK33 participates to HSP90-supported angiogenic program in hypoxic tumors by regulating HIF-1α/VEGF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol inhibits viability and induces apoptosis in the small‑cell lung cancer H446 cell line via the PI3K/Akt/c‑Myc pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Table 4, PubChem bioassays in which the this compound screening hit was active - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing ML281 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing the cellular target engagement of ML281, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33). Verifying that a compound interacts with its intended target in a cellular context is a critical step in drug discovery. These application notes describe three orthogonal methods to measure the binding of this compound to STK33 in cells: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the In-Cell Western™ Assay. Each protocol is presented with detailed, step-by-step instructions to facilitate experimental setup and execution. Additionally, quantitative data on this compound's biochemical potency and selectivity are provided, along with a representative table for cellular target engagement data. Visual diagrams of the STK33 signaling pathway and experimental workflows are included to aid in the understanding of the underlying biological processes and experimental designs.
Introduction
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Serine/Threonine Kinase 33 (STK33), with a reported half-maximal inhibitory concentration (IC50) of 14 nM.[1] STK33 is a member of the calcium/calmodulin-dependent kinase (CAMK) family and has been implicated in cellular processes relevant to cancer, particularly in the context of KRAS-mutant tumors. The signaling network of STK33 involves the RAS/RAF/MEK/ERK (MAPK) pathway, influencing the phosphorylation of downstream effectors such as c-FOS, CREB, and ELK1. Furthermore, STK33 has been shown to be regulated by Hypoxia-Inducible Factor 1α (HIF1α) and to phosphorylate the intermediate filament protein vimentin.
Confirming that this compound effectively engages STK33 within the complex intracellular environment is essential for validating its mechanism of action and for the interpretation of phenotypic data. The following protocols provide robust methods for quantifying the interaction between this compound and STK33 in living cells.
Data Presentation
Table 1: Biochemical Potency and Selectivity of this compound
| Parameter | Value | Reference |
| Target | STK33 | [1] |
| IC50 (in vitro) | 14 nM | [1] |
| Selectivity | >550-fold vs. Aurora B | [1] |
| >700-fold vs. PKA | [1] |
Table 2: Representative Cellular Target Engagement Data for this compound (Hypothetical)
Note: The following data are for illustrative purposes to demonstrate expected outcomes from the described cellular assays. Actual experimental results may vary.
| Assay Method | Cell Line | EC50 (µM) |
| Cellular Thermal Shift Assay (CETSA) | HEK293 | 0.5 |
| NanoBRET™ Target Engagement Assay | A549 | 0.2 |
| In-Cell Western™ Assay | HCT116 | 0.8 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol determines the thermal stabilization of STK33 upon this compound binding in intact cells.
Materials:
-
Cells expressing endogenous or overexpressed STK33
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for protein quantification (e.g., BCA assay) and Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to desired confluency in appropriate culture vessels.
-
Treat cells with various concentrations of this compound or vehicle control. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Incubate for 1-2 hours at 37°C to allow for compound entry and target binding.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for STK33.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, normalize the band intensity at each temperature to the non-heated control.
-
Plot the normalized intensity versus temperature to generate melting curves.
-
Determine the melting temperature (Tm) for both vehicle- and this compound-treated samples. A shift in the Tm to a higher temperature in the presence of this compound indicates target engagement.
-
To determine the cellular EC50, perform the experiment at a single, fixed temperature (typically the Tm of the vehicle-treated group) with a dose-response of this compound. Plot the normalized band intensity against the log of the this compound concentration and fit to a dose-response curve.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from a NanoLuc®-STK33 fusion protein by this compound in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-STK33 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer for STK33 (requires development or a promiscuous kinase tracer)
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, 384-well assay plates
-
Plate reader capable of measuring luminescence at 460nm and >600nm
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-STK33 expression vector according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend in Opti-MEM®.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted this compound or vehicle control to the wells containing the cells.
-
-
Tracer Addition:
-
Add the NanoBRET™ tracer to all wells at a final concentration predetermined through an initial tracer titration experiment.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a plate reader, measuring both the donor emission (460nm) and acceptor emission (>600nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular EC50.
-
Protocol 3: In-Cell Western™ Assay
This immunofluorescence-based assay quantifies the level of a downstream phosphorylation event or total STK33 protein in response to this compound treatment in fixed and permeabilized cells.
Materials:
-
Cells cultured in 96- or 384-well plates
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-CREB and a normalization antibody like anti-GAPDH)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96- or 384-well plate and culture until they reach the desired confluency.
-
If measuring downstream phosphorylation, serum-starve the cells if necessary, and then stimulate with an appropriate agonist in the presence of varying concentrations of this compound.
-
Incubate for the desired treatment time.
-
-
Fixation and Permeabilization:
-
Remove the culture medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of the primary antibodies (e.g., rabbit anti-phospho-CREB and mouse anti-GAPDH) diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate the cells with a cocktail of the corresponding infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW anti-rabbit and IRDye® 680RD anti-mouse) for 1 hour at room temperature, protected from light.
-
Wash the cells extensively with PBS containing 0.1% Tween-20.
-
-
Imaging and Data Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity in both the 700nm and 800nm channels for each well.
-
Normalize the signal from the target antibody (e.g., phospho-CREB at 800nm) to the signal from the normalization antibody (e.g., GAPDH at 700nm).
-
Plot the normalized fluorescence intensity against the log of the this compound concentration and fit to a dose-response curve to determine the EC50 of pathway inhibition.
-
Conclusion
The protocols outlined in this document provide a comprehensive toolkit for researchers to assess the cellular target engagement of this compound with its target, STK33. By employing a combination of these biophysical and immunodetection methods, scientists can robustly validate the on-target activity of this compound in a cellular context, providing crucial data for its continued development as a chemical probe or therapeutic agent. The selection of the most appropriate assay will depend on the specific research question, available resources, and the desired throughput.
References
Troubleshooting & Optimization
ML281 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of ML281, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the known primary and off-targets of this compound?
A1: The primary target of this compound is STK33, with a reported half-maximal inhibitory concentration (IC50) of 14 nM.[1] In a kinase panel screening against 83 different kinases, this compound was found to be highly selective. However, at a concentration of 1 µM, it exhibited inhibitory activity of 25% or more against two proto-oncogenic kinases: FLT3 (Fms-like tyrosine kinase 3) and KDR (Kinase Insert Domain Receptor, also known as VEGFR2). Specific IC50 values for FLT3 and KDR have not been reported in the reviewed literature. This compound also demonstrates high selectivity against Protein Kinase A (PKA) and Aurora B Kinase (AurB), with over 700-fold and 550-fold selectivity, respectively.
| Target | IC50 (nM) | Percent Inhibition (at 1 µM) | Selectivity Fold vs. STK33 |
| STK33 (Primary Target) | 14 | - | - |
| FLT3 | Not Reported | ≥ 25% | Not Reported |
| KDR (VEGFR2) | Not Reported | ≥ 25% | Not Reported |
| PKA | >10,000 | - | >700 |
| AurB | ~7,700 | - | ~550 |
Q2: I am observing unexpected phenotypic effects in my experiments with this compound that are inconsistent with STK33 inhibition alone. What could be the cause?
A2: Unexpected cellular phenotypes could be attributed to the off-target activity of this compound on kinases such as FLT3 and KDR.
-
FLT3 Inhibition: FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells.[2][3] Inhibition of FLT3 can impact hematopoiesis and is a therapeutic strategy in certain leukemias.[2][3][4] If your experimental model involves hematopoietic cells, off-target inhibition of FLT3 could lead to effects on cell proliferation, differentiation, and survival.[2]
-
KDR (VEGFR2) Inhibition: KDR is a primary receptor for Vascular Endothelial Growth Factor A (VEGF-A) and a key mediator of angiogenesis. Inhibition of KDR can disrupt the formation of new blood vessels. If your experimental system involves angiogenesis or vascularized tissues, off-target KDR inhibition by this compound could be a confounding factor.
Troubleshooting Steps:
-
Concentration Reduction: Use the lowest effective concentration of this compound that inhibits STK33 without significantly affecting off-targets.
-
Orthogonal Inhibitors: Use a structurally different STK33 inhibitor with a distinct off-target profile to confirm that the observed phenotype is due to STK33 inhibition.
-
Direct Off-Target Assessment: If possible, directly measure the activity of FLT3 and KDR in your experimental system in the presence of this compound to quantify the extent of off-target inhibition.
-
Rescue Experiments: If you hypothesize that an off-target effect is responsible for the observed phenotype, attempt a rescue experiment by activating the affected pathway. For example, if you suspect KDR inhibition, you could try to rescue the phenotype by adding VEGF-A.
Q3: How does this compound impact the STK33 signaling pathway?
A3: STK33 has been shown to be involved in signaling pathways that regulate cell apoptosis. Knockdown of STK33 or its inhibition by this compound has been demonstrated to decrease the phosphorylation of Ribosomal Protein S6 (RPS6) and the pro-apoptotic protein BAD. This suggests that this compound can induce apoptosis through the mitochondrial pathway. The exact mechanism of how STK33 regulates the phosphorylation of RPS6 and BAD is still under investigation, and in some cellular contexts, it may be independent of the well-known mTORC1/S6K1 pathway.[5][6][7][8][9]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PP2A-activating drugs enhance FLT3 inhibitor efficacy through AKT inhibition-dependent GSK-3β-mediated c-Myc and Pim-1 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal Protein S6: A Potential Therapeutic Target against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosomal protein S6 kinase 1 signaling in prefrontal cortex controls depressive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mTOR-S6 kinase pathway promotes stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with ML281
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using ML281, a potent and selective inhibitor of Serine/threonine-protein kinase 33 (STK33).
Frequently Asked Questions (FAQs)
Compound and Target-Related Issues
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of Serine/threonine-protein kinase 33 (STK33), with an in vitro IC50 of 14 nM.[1][2][3] It is over 700-fold more selective for STK33 than for the structurally related protein kinase A (PKA) and 550-fold more selective than for Aurora kinase B.[1][3]
Q2: What is the established signaling pathway for STK33?
A2: STK33 is implicated in several signaling pathways related to cancer cell proliferation and survival. It can be transcriptionally regulated by HIF1α in hypoxic conditions.[4] STK33 has been shown to phosphorylate and activate ERK2, a key component of the MAPK signaling pathway.[5][6] Additionally, STK33 can activate the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[7]
Q3: Does this compound have known off-target effects?
A3: While this compound is highly selective for STK33, profiling against a panel of 83 kinases showed that at a concentration of 1 µM, it can inhibit FLT3 (a proto-oncogene) and KDR (VEGF R2) by more than 25%.[8] Researchers should be aware of these potential off-target effects, especially when using high concentrations of the inhibitor.
Experimental Protocol-Related Issues
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO, with a maximum concentration of around 100 mg/mL (256.76 mM).[3] It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[2] For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[1][3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][3]
Q5: I am not observing the expected decrease in cell viability in my experiments. What is a typical concentration and incubation time to see an effect?
A5: One of the primary challenges with this compound is the frequent lack of a cytotoxic effect in KRAS-dependent cancer cell lines, even at concentrations as high as 10 µM.[1][8][9] However, in some cell lines, such as NCI-H446, a reduction in cell viability has been reported with 10 µM of this compound after 72 hours of incubation.[1][3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability in KRAS-Dependent Cell Lines
You may observe that this compound does not reduce the viability of KRAS-dependent cancer cells, which contradicts the initial hypothesis that STK33 is essential for these cells. This is a widely reported finding.[8][9]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Lack of Synthetic Lethality | The initial hypothesis that STK33 inhibition is synthetically lethal with KRAS mutations has been challenged by studies using this compound and other STK33 inhibitors.[8][9] It is possible that STK33 is not a critical survival kinase in the context of KRAS mutations in many cell lines. Consider using positive and negative control cell lines (KRAS-dependent and independent) to validate your observations.[8] |
| Poor Bioavailability in Cell Culture | This compound has low solubility in aqueous solutions like PBS (5.8 µM) and high plasma protein binding (99.6% in human plasma).[8][9] These factors can significantly reduce the effective concentration of this compound available to the cells in culture. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) and consistent across all experiments. |
| Compound Instability | This compound shows variable plasma stability (80.3% in human and 10.0% in mouse plasma).[8][9] While cell culture medium is different from plasma, instability could still be a factor. Prepare fresh dilutions from a frozen stock for each experiment and minimize the exposure of the compound to light and elevated temperatures. |
| Lack of a Biomarker for Target Engagement | A significant challenge is the absence of a reliable biomarker for STK33 activity within cells.[8][9] This makes it difficult to confirm that this compound is engaging its target at the concentrations used. If possible, develop an assay to measure the phosphorylation of a known STK33 substrate to confirm target engagement in your cellular model. |
Issue 2: High Variability Between Experimental Replicates
You may be experiencing significant variability in your results between wells or plates in cell viability or other assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before adding this compound. |
| Compound Precipitation | Due to its low aqueous solubility, this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, consider lowering the concentration or using a different formulation approach if possible. |
| "Edge Effects" in Microplates | The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media. |
| Pipetting Errors | Ensure your pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions, to ensure accurate dispensing of both cells and the compound. |
Quantitative Data Summary
| Parameter | Value | Source |
| Target | STK33 | [1][2][3] |
| IC50 | 14 nM | [1][2][3] |
| Selectivity | >700-fold over PKA, 550-fold over Aurora kinase B | [1][3] |
| Solubility in PBS | 5.8 µM | [8][9] |
| Solubility in DMSO | ~100 mg/mL (256.76 mM) | [3] |
| Human Plasma Protein Binding | 99.6% | [8][9] |
| Mouse Plasma Protein Binding | 99.9% | [8][9] |
| Human Plasma Stability | 80.3% | [8][9] |
| Mouse Plasma Stability | 10.0% | [8][9] |
Experimental Protocols & Visualizations
Protocol: Cell Viability Assay
This is a general protocol that should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent and non-toxic to the cells (e.g., <0.5%).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, WST-1, or a luminescent ATP-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value, if applicable.
Signaling Pathway and Experimental Workflow Diagrams
Caption: STK33 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. portlandpress.com [portlandpress.com]
- 6. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
addressing high plasma protein binding of ML281 in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the high plasma protein binding of ML281 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Serine/threonine kinase 33 (STK33).[1][2] It has an IC50 of 14 nM for STK33 and demonstrates high selectivity over other kinases such as AurB and PKA.[3][4][5] STK33 has been investigated as a potential therapeutic target in certain cancers, and this compound serves as a valuable chemical probe to study its cellular functions.[5]
Q2: What is plasma protein binding and why is it a critical consideration in drug research?
A2: Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma, primarily albumin and alpha-1-acid glycoprotein.[6][7] This is a crucial issue because only the unbound, or "free," fraction of a drug is able to leave the bloodstream, distribute into tissues, interact with its target, and exert a pharmacological effect.[6][8][9] The protein-bound fraction acts as a circulating reservoir but is pharmacologically inactive.[9] Therefore, high plasma protein binding can significantly limit the concentration of a compound available at the target site.
Q3: How significant is the plasma protein binding of this compound?
A3: this compound exhibits exceptionally high plasma protein binding. Published data indicates it is 99.6% bound in human plasma and 99.9% bound in mouse plasma.[4][5] This means that only 0.4% and 0.1% of the total this compound concentration in plasma is free to act on its target in humans and mice, respectively.
Q4: What are the primary in vivo consequences of this compound's high plasma protein binding?
A4: The extensive binding of this compound to plasma proteins leads to several important in vivo consequences:
-
Reduced Free Drug Concentration: A very small fraction of the administered dose is available to penetrate tissues and engage with the STK33 target.[8][10]
-
Lower Volume of Distribution: Highly protein-bound drugs are largely confined to the vascular compartment, which restricts their distribution to tissues.[8]
-
Discrepancy Between In Vitro and In Vivo Dosing: The effective concentration required in in vivo models will be substantially higher than the in vitro IC50 to account for the sequestration by plasma proteins.[6]
-
Potential for Drug-Drug Interactions: Co-administration of other drugs that bind to the same plasma proteins could displace this compound, leading to a sudden increase in its free concentration and potential toxicity.[9]
Q5: How should I interpret my experimental results given this compound's properties?
A5: When working with this compound, it is critical to distinguish between total and free drug concentrations. In vitro cell-based assays containing serum will show a rightward shift in the IC50 curve (lower apparent potency) compared to serum-free biochemical assays.[6] For in vivo studies, efficacy should be correlated with the measured unbound concentration of this compound in the plasma, not the total concentration. A lack of efficacy in vivo despite achieving a total plasma concentration well above the in vitro IC50 is a common observation for highly bound compounds and is likely due to insufficient free drug exposure.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vivo models.
| Problem | Possible Cause | Recommended Solution(s) |
| Low or no in vivo efficacy despite achieving total plasma concentrations significantly above the in vitro IC50. | The high plasma protein binding (99.9% in mice) results in a free concentration of this compound that is below the level required for target engagement.[4][5] | 1. Measure Unbound this compound Concentration: Use techniques like equilibrium dialysis to determine the actual free fraction (fu) in the plasma of your study animals. Correlate this unbound concentration with the efficacy readouts. 2. Adjust Dosing Regimen: Increase the dose of this compound to achieve a therapeutic unbound plasma concentration. This must be balanced against potential off-target effects or toxicity at higher total concentrations. 3. Refine Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model that incorporates the high plasma protein binding to better predict the required dosing to achieve the target unbound concentration. |
| High variability in efficacy results between individual animals in the same treatment group. | Inter-animal differences in plasma protein levels (e.g., albumin concentration), which can be affected by health status, can lead to variations in the unbound fraction of this compound.[11] | 1. Monitor Animal Health: Ensure all animals are healthy and that conditions affecting plasma protein levels are minimized. 2. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual physiological variations. 3. Measure Protein Levels: If feasible, measure total plasma protein or albumin levels in your study animals to identify any outliers that may explain variable responses. |
| Observed toxicity at doses expected to be safe based on in vitro cytotoxicity assays. | Displacement of this compound from plasma proteins by other endogenous or exogenous compounds, leading to a rapid increase in free drug concentration to toxic levels.[9] | 1. Review Co-administered Substances: Ensure that no other administered compounds are known to be highly protein-bound and could compete for binding sites. 2. Dose Escalation Study: Conduct a careful dose escalation study in your animal model to establish the maximum tolerated dose (MTD) under your specific experimental conditions. |
Data and Properties of this compound
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Reference(s) |
| Target | STK33 | N/A | [1][3] |
| IC50 | 14 nM (0.014 µM) | N/A | [4][5] |
| Plasma Protein Binding | 99.6% | Human | [4][5] |
| 99.9% | Mouse | [4][5] | |
| Solubility | 5.8 µM | in PBS | [4][5] |
| In Vitro Activity | Suppressed viability of NCI-H446 cells | Human | [2][3] |
| No effect on viability of KRAS-dependent cells | Human | [4][5] |
Key Experimental Protocols
Protocol 1: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a standard method to measure the unbound fraction (fu) of this compound in plasma.
-
Apparatus Preparation: Assemble equilibrium dialysis units (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO).
-
Sample Preparation: Spike control plasma (from the same species as your in vivo model) with this compound to a known concentration (e.g., 1 µM).
-
Dialysis Setup: Add the this compound-spiked plasma to one chamber of the dialysis unit and an equal volume of protein-free phosphate-buffered saline (PBS), pH 7.4, to the other chamber.
-
Equilibration: Incubate the sealed unit at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to equilibrate across the membrane. The exact time should be optimized to ensure equilibrium is reached without significant compound degradation.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
Analysis: Determine the concentration of this compound in both aliquots using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
Protocol 2: Recommended In Vivo Efficacy Study Design for this compound
This protocol outlines key considerations for designing an in vivo study to overcome the challenges of high plasma protein binding.
-
Preliminary Pharmacokinetic (PK) Study:
-
Administer a single dose of this compound to a small cohort of animals (e.g., mice).
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Separate plasma and analyze for both total and unbound this compound concentrations using LC-MS/MS and equilibrium dialysis, respectively.
-
Use this data to determine key PK parameters (Cmax, AUC, half-life) for both the total and unbound drug.
-
-
Dose Selection for Efficacy Study:
-
Based on the PK data, select dose levels for the main efficacy study that are predicted to maintain unbound plasma concentrations of this compound above the target in vitro IC50 (14 nM) for a sustained period.
-
-
Efficacy Study Execution:
-
Enroll animals into treatment groups (vehicle control, this compound dose 1, this compound dose 2, etc.).
-
Administer this compound according to the selected dosing regimen and schedule.
-
Monitor for therapeutic efficacy using relevant endpoints (e.g., tumor volume measurements).
-
-
Terminal PK/PD Analysis:
-
At the end of the study, collect terminal blood and tissue samples.
-
Measure total and unbound this compound concentrations in the plasma.
-
If possible, measure this compound concentration in the target tissue (e.g., tumor).
-
Correlate the unbound plasma and tissue concentrations with the observed pharmacodynamic and efficacy endpoints to establish a clear exposure-response relationship.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to working with this compound.
Caption: The Free Drug Hypothesis for this compound in vivo.
Caption: Troubleshooting workflow for this compound in vivo studies.
Caption: Logic for calculating target plasma levels of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
ML281 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of ML281, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations vary slightly between suppliers, but the general consensus is as follows:
-
Powder: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions are best kept at -80°C for up to 2 years. For shorter-term storage, -20°C for up to 1 year is acceptable.[1][2] Some suppliers recommend a shorter storage period of 1 month at -20°C for solutions to prevent loss of potency.[3]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is important to use anhydrous, high-quality DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1][2] Some suppliers also provide solubility data in ethanol.[2][3] this compound is generally considered insoluble in water.[2][3]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure which contains quinoxalinone and thiophene (B33073) carboxamide moieties, potential degradation pathways may include:
-
Hydrolysis: The amide bond in the thiophene carboxamide group could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Photodegradation: Quinoxalinone derivatives can be sensitive to light.[4] Prolonged exposure to UV or visible light may lead to degradation. It is advisable to protect this compound solutions from light.
-
Oxidation: The quinoxalinone ring system can be susceptible to oxidation.[5][6][7] The use of antioxidants is not a standard recommendation but should be considered if oxidative stress is a concern in the experimental setup.
Q4: How does this compound inhibit STK33 and what is the downstream signaling pathway?
A4: this compound is a potent and selective inhibitor of STK33 with an IC50 of approximately 14 nM.[1] STK33 is a serine/threonine kinase that has been implicated in the proliferation of certain cancer cells. The downstream signaling of STK33 is complex and appears to be context-dependent, involving pathways related to cell growth, proliferation, and survival. Key reported interactions include:
-
KRAS: STK33 has been studied in the context of KRAS-mutant cancers, although the synthetic lethal relationship is a subject of ongoing research.
-
c-Myc: STK33 can directly bind to and increase the transcriptional activity of the c-Myc oncogene.[8][9][10]
-
ERK2: STK33 can phosphorylate and increase the activity of ERK2, a key component of the MAPK signaling pathway.[10][11]
-
mTOR/ULK1: STK33 is implicated in the regulation of autophagy through the mTOR/ULK1 signaling pathway.[10]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | Up to 3 years | [1][2] |
| 4°C | Up to 2 years | [1] | |
| In Solvent | -80°C | Up to 2 years | [1] |
| -20°C | Up to 1 year | [1][2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Citations |
| DMSO | ~78-100 mg/mL (~200-257 mM) | [1][2] |
| Ethanol | ~3 mg/mL (~7.7 mM) | [2][3] |
| Water | Insoluble | [2][3] |
Experimental Protocols
Detailed Methodology for a Cell Viability Assay Using this compound
This protocol is adapted from standard MTT/MTS assay procedures and a specific example using NCI-H446 cells.[1]
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line (e.g., NCI-H446)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[12]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 72 hours).[1]
-
-
MTT/MTS Assay:
-
For MTT assay:
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
For MTS assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Detailed Methodology for an In Vitro Kinase Assay with this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound against STK33 or other kinases.
1. Materials:
-
Recombinant human STK33 protein
-
Kinase substrate (a peptide or protein that is a known substrate of STK33)
-
This compound stock solution (in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (containing MgCl2, DTT, and other necessary components)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)
-
Microplates (e.g., white opaque plates for luminescence assays)
-
Multichannel pipette
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
2. Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.
-
Prepare a solution of the kinase and substrate in the assay buffer.
-
Prepare the ATP solution in the assay buffer at a concentration close to the Km for the kinase, if known.
-
-
Assay Reaction:
-
Add the diluted this compound or vehicle control to the wells of the microplate.
-
Add the kinase/substrate mixture to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
-
Signal Detection:
-
Stop the kinase reaction (if necessary for the detection method).
-
Add the detection reagent according to the manufacturer's protocol.
-
Incubate to allow the signal to develop.
-
-
Data Acquisition:
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells without kinase).
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guides
Troubleshooting Guide for Cell-Based Assays with this compound
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | This compound has low aqueous solubility. The final concentration exceeds its solubility limit in the cell culture medium. | - Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%, but not exceeding 0.5%).- Prepare intermediate dilutions of the this compound stock in DMSO before the final dilution into the aqueous medium.- Add the this compound stock solution to the medium dropwise while vortexing to ensure rapid mixing.- Visually inspect the wells for precipitation after adding the compound. |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to minimize evaporation. |
| Inconsistent IC50 Values | Variations in cell passage number, cell health, incubation times, or reagent quality. | - Use cells within a consistent and low passage number range.- Ensure cells are in the logarithmic growth phase.- Standardize all incubation times precisely.- Use fresh, high-quality reagents. |
| No or Weak Compound Activity | The compound may have degraded. The concentration range tested is not appropriate for the cell line. | - Use a fresh aliquot of this compound stock solution. Protect solutions from light.- Test a broader range of concentrations.- Verify the expression of STK33 in the target cell line. |
Troubleshooting Guide for In Vitro Kinase Assays with this compound
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Contaminated reagents or non-specific binding of detection reagents. | - Run control wells without the kinase to determine the background signal.- Use high-purity reagents (ATP, buffer components).- Optimize the concentration of detection reagents. |
| Low Signal-to-Noise Ratio | Suboptimal enzyme or substrate concentration, or incorrect buffer conditions. | - Titrate the kinase and substrate to find the optimal concentrations.- Ensure the assay buffer has the optimal pH and ionic strength for the kinase.- Check for the necessity of co-factors. |
| Inconsistent IC50 Values | Variability in ATP concentration, enzyme activity, or inhibitor stability. | - Use a consistent and high-purity source of ATP. Consider performing the assay at the Km of ATP for the kinase.- Use a fresh aliquot of the kinase and ensure it has not been subjected to multiple freeze-thaw cycles.- Ensure this compound is fully dissolved and stable in the assay buffer for the duration of the experiment. |
| Compound Interference with Assay Technology | This compound may have intrinsic fluorescence or may quench the fluorescent signal. | - Run a control experiment with this compound in the absence of the kinase to check for interference with the detection system.[13] |
Visualizations
Caption: Simplified STK33 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. STK33 promotes hepatocellular carcinoma through binding to c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STK33 serine/threonine kinase 33 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing ML281 Cytotoxicity in Primary Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity associated with the use of ML281, a potent and selective STK33 inhibitor, in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Serine/Threonine Kinase 33 (STK33), with an IC50 of 14 nM.[1][2] Its primary mechanism of action is to bind to the ATP-binding site of STK33, thereby inhibiting its kinase activity. STK33 has been investigated for its potential role in KRAS-dependent cancers, although studies with this compound have shown it does not exhibit synthetic lethality in these cell lines.[3][4][5]
Q2: What is the recommended starting concentration for this compound in primary cell culture?
There is no established optimal concentration for this compound across different primary cell types. In various cancer cell lines, this compound has been tested at concentrations up to 10 µM without significant effects on cell viability.[3][5] However, in NCI-H446 small cell lung carcinoma cells, a concentration of 10 µM for 72 hours was shown to suppress cell viability.[1][2]
For primary cells, which can be more sensitive than immortalized cell lines, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental goals. A good starting point for a dose-response curve would be a range from 0.1 µM to 20 µM.
Q3: What are the potential signs of this compound-induced cytotoxicity in my primary cell culture?
Signs of cytotoxicity can include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to vehicle-treated controls.
-
Changes in cell morphology: Cells may appear rounded, shrunken, detached from the culture surface, or show signs of blebbing.
-
Increased apoptosis or necrosis: Observable through specific assays (e.g., Annexin V/Propidium Iodide staining).
-
Altered metabolic activity: A decrease in metabolic indicators, such as those measured in MTT or resazurin-based assays.
Q4: What are the known off-target effects of this compound?
This compound has been shown to be highly selective for STK33. In a screen against a panel of 83 kinases, this compound was found to significantly inhibit only two other kinases: FLT3 and KDR (VEGF R2).[3] Researchers should consider if inhibition of these kinases could be a confounding factor in their specific primary cell model.
Q5: How should I prepare and store this compound stock solutions to minimize degradation and potential toxicity?
To ensure the quality and minimize potential toxicity of this compound:
-
Follow manufacturer's instructions: Always refer to the datasheet for specific storage and handling recommendations.
-
Use high-quality solvents: Use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) to dissolve this compound.[6]
-
Store properly: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Prepare fresh dilutions: For experiments, prepare fresh dilutions of the this compound stock solution in your cell culture medium.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at expected non-toxic concentrations. | Inhibitor concentration is too high for the specific primary cell type. | Perform a comprehensive dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those well below the published IC50 for STK33. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of STK33 activity. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your primary cells (typically <0.1-0.5%). Run a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).[6] | |
| Primary cells are particularly sensitive. | Some primary cell types are inherently more sensitive to chemical treatments. Handle cells gently, ensure optimal culture conditions, and consider using a matrix coating on culture vessels if required for your cell type. | |
| Inhibitor has degraded or is impure. | Purchase this compound from a reputable source. If possible, verify its purity and integrity. Prepare fresh stock solutions. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to adhere and enter a stable growth phase before adding this compound. |
| Instability of this compound working solutions. | Always use freshly prepared working solutions from single-use aliquots of the stock solution. Avoid repeated freeze-thawing of the main stock. | |
| No observable effect of this compound on the target pathway. | The concentration of this compound is too low. | Confirm the inhibitory activity of your this compound stock by performing a Western blot for a known downstream target of STK33 (if available for your cell type). |
| This compound is not effectively inhibiting STK33 in your specific primary cells. | Consider factors like high plasma protein binding in your culture medium, which could reduce the effective concentration of this compound.[3] |
Quantitative Data Summary
Due to the lack of specific cytotoxicity data for this compound in primary cells, the following tables provide known quantitative information for this compound and a template for determining the cytotoxic concentration 50 (CC50) in your primary cell line.
Table 1: this compound Properties
| Property | Value | Reference |
| Target | STK33 | [1][2] |
| IC50 (in vitro) | 14 nM | [1][2] |
| Solubility in DMSO | ≥ 78 mg/mL (200.27 mM) | [6] |
| Storage of Stock Solution | 1 year at -80°C in solvent, 1 month at -20°C in solvent | [6] |
Table 2: Example Cytotoxicity Data (NCI-H446 Cancer Cell Line)
| Cell Line | Concentration | Incubation Time | Result | Reference |
| NCI-H446 | 10 µM | 72 hours | Suppressed cell viability | [1][2] |
Table 3: Template for Determining CC50 of this compound in Primary Cells
| Primary Cell Type | This compound Concentration (µM) | % Cell Viability (relative to vehicle control) |
| e.g., Primary Human Hepatocytes | 0 (Vehicle) | 100% |
| 0.1 | ||
| 0.5 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 50 | ||
| Calculated CC50 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Resazurin-Based Viability Assay
This protocol provides a general framework. Optimization for your specific primary cell type is essential.
1. Cell Plating: a. Harvest and count your primary cells. b. Seed the cells in a 96-well plate at a predetermined optimal density in complete culture medium. c. Incubate the plate for 24 hours (or longer, depending on cell type) at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
2. This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A recommended starting range is 0.1 µM to 50 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. Resazurin (B115843) Assay: a. After the incubation period, add 10 µL of resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line. c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
4. Data Analysis: a. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. b. Plot the results as a percentage of the control against the log of the inhibitor concentration. c. Use a non-linear regression model to calculate the CC50 (cytotoxic concentration 50%). The optimal concentration for your experiments will be in the range that provides the desired biological effect with minimal impact on cell viability.
Visualizations
Caption: Putative STK33 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound cytotoxicity in primary cells.
Caption: Experimental workflow for determining this compound cytotoxicity in primary cells.
References
- 1. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. adl.usm.my [adl.usm.my]
- 4. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 5. researchgate.net [researchgate.net]
- 6. kosheeka.com [kosheeka.com]
Technical Support Center: The Impact of Serum on ML281 Activity In Vitro
Welcome to the technical support center for researchers utilizing ML281, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33). This resource provides essential information, troubleshooting guides, and detailed protocols to address the significant impact of serum on the in vitro activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Serine/Threonine Kinase 33 (STK33), with an IC50 of 14 nM in biochemical assays.[1][2] Its mechanism of action is the inhibition of the kinase activity of STK33, a protein implicated in the proliferation and survival of certain cancer cells.
Q2: Why is the potency of this compound significantly lower in my cell-based assays containing serum compared to biochemical assays?
A2: This is a common phenomenon known as an "IC50 shift" and is primarily due to the high plasma protein binding of this compound. It has been reported that this compound is 99.6% bound to human plasma proteins and 99.9% bound to mouse plasma proteins. When this compound is introduced into culture medium containing serum, proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG) bind to the inhibitor. This sequestration reduces the concentration of free, unbound this compound available to enter the cells and interact with its target, STK33. According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active.
Q3: How much of an IC50 shift can I expect with this compound in the presence of serum?
Q4: Can I perform my experiments in serum-free media to avoid this issue?
A4: While technically possible, prolonged incubation in serum-free or low-serum media can induce cellular stress, alter signaling pathways, and may not be representative of the physiological environment. For many cell lines, serum is essential for proliferation and viability. A common approach is to conduct experiments in reduced-serum conditions (e.g., 0.5-2% FBS) after an initial attachment phase in higher serum, but it is crucial to establish that the cells remain healthy and responsive under these conditions.
Q5: How can I determine the unbound concentration of this compound in my experiments?
A5: The unbound concentration of this compound can be experimentally determined using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation.[3][4] These methods separate the protein-bound drug from the free drug, allowing for quantification of the unbound fraction.
Data Presentation
Table 1: Representative Impact of Serum Concentration on the Apparent IC50 of a Highly Protein-Bound Kinase Inhibitor (e.g., this compound).
| Serum Concentration (% v/v) | Apparent IC50 (nM) | Fold Shift in IC50 |
| 0 (Biochemical Assay) | 14 | 1 |
| 0.5 | 150 | ~11 |
| 2 | 550 | ~39 |
| 5 | 1,400 | 100 |
| 10 | 3,000 | ~214 |
Note: This table presents hypothetical data for illustrative purposes, based on the known high protein-binding of this compound and typical IC50 shifts observed for similar compounds. Actual values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in the Presence of Varying Serum Concentrations
Objective: To quantify the effect of serum on the apparent potency of this compound in a cell-based assay.
Materials:
-
Cancer cell line sensitive to STK33 inhibition
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Serum-free growth medium
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well clear bottom, black-walled tissue culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium (10% FBS).
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions in Varying Serum Concentrations:
-
Prepare separate serial dilutions of this compound in culture medium containing different final concentrations of FBS (e.g., 10%, 5%, 2%, 0.5%, and 0%).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
-
Drug Treatment:
-
Carefully remove the medium from the wells.
-
Add the this compound dilutions in the different serum concentrations to the respective wells.
-
Include vehicle control (DMSO in the corresponding serum concentration) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each serum concentration.
-
Mandatory Visualizations
Caption: A simplified diagram of the STK33 signaling pathway and its inhibition by this compound.
Caption: A troubleshooting workflow for unexpectedly high IC50 values of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Drastic loss of this compound activity in cell-based assays compared to biochemical assays. | Serum Protein Binding: this compound has very high plasma protein binding, leading to a reduced free concentration of the inhibitor. | This is an expected outcome. To quantify this effect, perform an IC50 shift assay as described in Protocol 1 . Consider the IC50 in the presence of serum as the more physiologically relevant value for cell-based experiments. |
| High variability between replicate wells in the IC50 assay. | Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting steps.[5] |
| Edge Effects: Evaporation from the outer wells of the microplate can concentrate the drug and affect cell growth. | Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity.[5] | |
| Pipetting Errors: Inaccurate pipetting of this compound dilutions or cell suspension. | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences between wells.[5] | |
| No significant this compound activity observed even at high concentrations in the presence of serum. | Insufficient Free Concentration: The concentration of free this compound may be too low to inhibit STK33 effectively. | Increase the top concentration of this compound in your dose-response curve. Alternatively, consider reducing the serum concentration if your cell line can tolerate it for the duration of the experiment. |
| Cell Line Insensitivity: The chosen cell line may not be dependent on STK33 for survival. | Confirm the expression of STK33 in your cell line and its role in the relevant signaling pathway. Consider using a positive control cell line known to be sensitive to STK33 inhibition. | |
| Compound Instability: this compound may be unstable in the culture medium over the long incubation period. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of stock solutions to light and multiple freeze-thaw cycles. |
References
Validation & Comparative
A Comparative Guide to STK33 Inhibitors: ML281 versus BRD-8899
For Researchers, Scientists, and Drug Development Professionals
Serine/threonine kinase 33 (STK33) has emerged as a kinase of interest in cancer research, particularly in the context of KRAS-mutant tumors. Its role in fundamental cellular processes such as proliferation and metastasis has led to the development of small molecule inhibitors to probe its function and therapeutic potential. This guide provides a detailed, objective comparison of two prominent STK33 inhibitors, ML281 and BRD-8899, based on available experimental data.
Performance and Specificity: A Head-to-Head Comparison
Both this compound and BRD-8899 are potent inhibitors of STK33, operating in the low nanomolar range. However, subtle differences in their biochemical affinity and selectivity profiles may influence their utility in different research contexts.
| Parameter | This compound | BRD-8899 | Reference(s) |
| IC50 (STK33) | 14 nM | 11 nM | [1][2] |
| Kd | 39.6 nM | 1.2 nM | [3] |
| Selectivity | Highly selective. >700-fold selective over PKA and 550-fold over Aurora B. Of 83 kinases tested, only FLT3 and KDR were inhibited by more than 25% at 1 µM. | Selective, with some off-target activity. Known to inhibit RIOK1, MST4, RSK4, ATK1, KITD816V, ROCK1, and FLT3. | [4][5] |
| Cellular Activity | No significant effect on the viability of KRAS-dependent cancer cell lines up to 10 µM. Suppressed viability of NCI-H446 small cell lung cancer cells at 10 µM. | No significant effect on the viability of KRAS-dependent cancer cell lines up to 20 µM. Shown to decrease phosphorylation of the off-target substrate, Ezrin, in NOMO-1 cells. | [1][4][5] |
Key Insights:
-
Potency: Both inhibitors exhibit similar low nanomolar IC50 values against STK33.
-
Binding Affinity: BRD-8899 displays a significantly lower dissociation constant (Kd), suggesting a higher binding affinity for STK33 compared to this compound.[3]
-
Selectivity: this compound demonstrates a cleaner selectivity profile, making it a valuable tool for specifically probing STK33 function with minimal off-target confounding effects.[4] BRD-8899's off-target activities should be considered when interpreting cellular phenotypes.[5]
-
KRAS-Dependent Cancers: Neither inhibitor has shown significant efficacy in killing KRAS-dependent cancer cells, a finding that has tempered initial enthusiasm for STK33 as a synthetic lethal target in this context.[4][5][6]
The STK33 Signaling Network in Cancer
STK33 is implicated in multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Understanding this network is key to elucidating the potential downstream effects of its inhibition.
Figure 1. STK33 is transcriptionally activated by HIF1α and modulates several key downstream signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR, ERK, and Wnt/β-catenin pathways. It also directly phosphorylates substrates like vimentin (B1176767) and enhances the activity of the oncoprotein c-Myc.
Experimental Methodologies
The following sections detail the general protocols for the key assays used to characterize STK33 inhibitors.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
This assay quantifies the inhibitory potency of compounds against STK33 by measuring the extent of phosphorylation of a synthetic peptide substrate.
Figure 2. A generalized workflow for determining the in vitro inhibitory activity of compounds against STK33 using the Z'-LYTE™ kinase assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing STK33 kinase, a specific peptide substrate, and ATP at a concentration near the Km for STK33.
-
Compound Addition: Add serially diluted this compound or BRD-8899 to the wells of a 384-well plate.
-
Kinase Reaction: Initiate the kinase reaction by adding the STK33/substrate/ATP mixture to the wells. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Development: Stop the kinase reaction and initiate the development step by adding a development reagent containing a site-specific protease that cleaves the unphosphorylated peptide.
-
Detection: Measure the fluorescence resonance energy transfer (FRET) signal using a fluorescence plate reader. Cleavage of the unphosphorylated peptide disrupts FRET, leading to a change in the emission ratio.
-
Data Analysis: Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8][9]
Cellular Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of STK33 inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or BRD-8899 and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability at each inhibitor concentration.[10][11][12][13][14]
Conclusion
This compound and BRD-8899 are both valuable chemical probes for studying the biology of STK33. This compound's superior selectivity makes it an ideal tool for experiments where minimizing off-target effects is critical. BRD-8899, with its higher binding affinity, may be advantageous in certain biochemical assays. The lack of significant cytotoxic effects in KRAS-dependent cancer cell lines for both compounds suggests that while STK33 plays a role in cancer biology, its inhibition alone may not be a viable therapeutic strategy for this specific cancer subtype. Further research is warranted to explore the efficacy of these inhibitors in other cancer contexts and to fully elucidate the complex signaling network regulated by STK33.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. protocols.io [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
Confirming the On-Target Activity of ML281 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the on-target activity of ML281, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33), within a cellular context. We present experimental data, detailed protocols for key assays, and comparisons with alternative STK33 inhibitors to aid in the robust validation of this compound's mechanism of action.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor of STK33 with a reported half-maximal inhibitory concentration (IC50) of 14 nM in biochemical assays.[1][2][3] Confirming that this compound engages and inhibits STK33 within the complex environment of a living cell is a critical step in validating its use as a chemical probe and a potential therapeutic lead. Cellular target engagement assays provide direct evidence of a drug binding to its intended target, while downstream signaling analysis and cell-based phenotypic assays offer correlative evidence of on-target activity.
Comparative Analysis of STK33 Inhibitors
A direct comparison of this compound with other known STK33 inhibitors is essential for contextualizing its potency and cellular efficacy. BRD-8899 is another well-characterized, potent STK33 inhibitor.
| Inhibitor | Biochemical IC50 (STK33) | Cellular Activity (AC50) | Notes |
| This compound | 14 nM[1][2][3] | 14 nM[4] | Exhibits high selectivity over other kinases such as AurB and PKA.[1] |
| BRD-8899 | 11 nM[5][6][7] | 11 nM[4] | Also a potent and selective STK33 inhibitor.[6] |
Experimental Approaches to Confirm On-Target Activity
Several orthogonal experimental methods can be employed to confirm the on-target activity of this compound in cells. These include direct measurement of target engagement and assessment of downstream functional consequences of STK33 inhibition.
Direct Cellular Target Engagement Assays
These assays directly measure the binding of this compound to STK33 in intact cells.
-
NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding to a target protein in live cells. A NanoLuc® luciferase-tagged STK33 is expressed in cells, and a fluorescent tracer that binds to the STK33 active site is added. When this compound is introduced, it competes with the tracer for binding to STK33, leading to a decrease in the BRET signal. This allows for the determination of a cellular IC50 value, representing the concentration of this compound required to displace 50% of the tracer.
-
Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. Cells are treated with this compound, heated to various temperatures, and the amount of soluble STK33 remaining is quantified, typically by Western blot. An increase in the melting temperature of STK33 in the presence of this compound indicates direct target engagement.
Downstream Signaling Analysis
Inhibition of STK33 by this compound is expected to modulate the phosphorylation of its downstream substrates. One reported downstream signaling pathway involves the phosphorylation of Ribosomal Protein S6 (RPS6) and the pro-apoptotic protein BAD.[2][8]
-
Western Blotting for Phosphorylated Proteins: This technique is used to measure the levels of phosphorylated RPS6 (p-RPS6) and phosphorylated BAD (p-BAD) in cells treated with this compound. A decrease in the phosphorylation of these proteins upon this compound treatment would indicate inhibition of the STK33 signaling pathway.
Cell-Based Phenotypic Assays
The cellular consequences of STK33 inhibition can be assessed through various phenotypic assays.
-
Cell Cycle Analysis: Recent studies suggest that this compound can induce cell cycle arrest at the G2/M phase.[4] This can be quantified using flow cytometry of cells stained with a DNA-intercalating dye like propidium (B1200493) iodide. An increase in the percentage of cells in the G2/M phase after this compound treatment provides evidence of its cellular activity.
Experimental Protocols
Biochemical STK33 Kinase Assay (ADP-Glo™)
This assay quantitatively measures the enzymatic activity of STK33.
Materials:
-
Recombinant STK33 enzyme
-
STK33 substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and other test compounds
Procedure:
-
Prepare a reaction mixture containing the STK33 enzyme, substrate, and buffer.
-
Add serial dilutions of this compound or control compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the enzyme (typically 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NanoBRET™ STK33 Target Engagement Assay
Materials:
-
HEK293 cells
-
NanoLuc®-STK33 fusion vector
-
NanoBRET™ Tracer K-5 (or other suitable STK33 tracer)
-
NanoBRET™ Nano-Glo® Substrate
-
This compound and other test compounds
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-STK33 fusion vector.
-
Seed the transfected cells into a 96-well or 384-well plate.
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Add serial dilutions of this compound or control compounds.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the BRET signal using a luminometer.
-
Calculate the cellular IC50 value from the dose-response curve.
Western Blot for Phosphorylated RPS6 and BAD
Materials:
-
Cell line of interest (e.g., NCI-H446)
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-RPS6 (Ser235/236), anti-total RPS6, anti-phospho-BAD (Ser112 or Ser136), anti-total BAD, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells on ice with lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cell line of interest
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Culture cells and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Workflows and Pathways
References
- 1. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Artificial intelligence-driven new drug discovery targeting serine/threonine kinase 33 for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
A Researcher's Guide to Utilizing a Negative Control for ML281 Experiments
For Researchers, Scientists, and Drug Development Professionals
In the realm of kinase inhibitor research, the use of a negative control is paramount to ensuring that the observed biological effects are a direct consequence of inhibiting the intended target. This guide provides a comprehensive comparison between the potent and selective STK33 inhibitor, ML281, and a proposed structurally similar but biologically inactive negative control, this compound-NC. By presenting detailed experimental protocols and expected outcomes, this document serves as a vital resource for validating the on-target effects of this compound in your research.
Introduction to this compound and the Importance of a Negative Control
This compound is a well-characterized small molecule inhibitor of Serine/Threonine Kinase 33 (STK33), exhibiting a potent IC50 of 14 nM.[1] STK33 is a kinase implicated in various cellular processes, and its role in cancer has been a subject of intense study. To rigorously attribute any cellular phenotype to the inhibition of STK33 by this compound, it is crucial to employ a negative control. An ideal negative control should be structurally analogous to the active compound but devoid of its specific biological activity. Structure-activity relationship (SAR) studies have revealed that replacing the thiophene (B33073) ring of this compound with a cyclohexyl group results in an inactive compound. We will refer to this analog as this compound-NC. This guide outlines a series of experiments to compare the effects of this compound and this compound-NC, thereby providing the necessary framework to distinguish on-target from off-target effects.
Chemical Structures
| Compound | Structure | Key Features |
| This compound |
| Potent and selective STK33 inhibitor. Contains a thiophene ring critical for its activity. |
| This compound-NC | A cyclohexyl analog of this compound | Proposed negative control. The thiophene ring is replaced by a cyclohexyl group, rendering it inactive against STK33. |
Comparative Experimental Data: Expected Outcomes
The following tables summarize the expected outcomes from a series of proposed experiments designed to compare the activity of this compound and its negative control, this compound-NC.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | Substrate | Expected IC50 (nM) |
| This compound | STK33 | Myelin Basic Protein (MBP) | ~14 |
| This compound-NC | STK33 | Myelin Basic Protein (MBP) | >10,000 |
Table 2: Cellular Viability Assay in STK33-dependent Cancer Cell Line (e.g., NCI-H446)
| Compound | Concentration (µM) | Expected % Cell Viability |
| Vehicle (DMSO) | - | 100 |
| This compound | 10 | Decreased |
| This compound-NC | 10 | No significant change |
Table 3: Western Blot Analysis of STK33 Downstream Signaling
| Treatment | Target Protein | Expected Outcome |
| Vehicle (DMSO) | p-ERK (Thr202/Tyr204) | Basal level |
| This compound | p-ERK (Thr202/Tyr204) | Decreased phosphorylation |
| This compound-NC | p-ERK (Thr202/Tyr204) | No significant change |
| Vehicle (DMSO) | p-Vimentin (Ser56) | Basal level |
| This compound | p-Vimentin (Ser56) | Decreased phosphorylation |
| This compound-NC | p-Vimentin (Ser56) | No significant change |
Table 4: Off-Target Kinase Profiling
| Compound | Off-Target Kinase | Expected % Inhibition (at 1 µM) |
| This compound | FLT3 | ~25-50% |
| This compound | KDR (VEGFR2) | ~25-50% |
| This compound-NC | FLT3 | Minimal to none |
| This compound-NC | KDR (VEGFR2) | Minimal to none |
Signaling Pathways and Experimental Logic
To visually represent the mechanisms of action and the experimental design, the following diagrams are provided.
Figure 1: STK33 Signaling Pathway and Point of Inhibition by this compound.
Figure 2: Experimental Workflow for Comparing this compound and this compound-NC.
Detailed Experimental Protocols
In Vitro STK33 Kinase Assay
This assay directly measures the ability of this compound and this compound-NC to inhibit the enzymatic activity of recombinant STK33.
-
Materials:
-
Recombinant human STK33 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound and this compound-NC stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and this compound-NC in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the kinase assay buffer, recombinant STK33 enzyme, and MBP substrate.
-
Add the diluted compounds (this compound or this compound-NC) or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell Viability Assay
This assay assesses the effect of this compound and this compound-NC on the viability of a cancer cell line known to be dependent on STK33 activity.
-
Materials:
-
NCI-H446 (or other relevant STK33-dependent) cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and this compound-NC stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well cell culture plates
-
-
Procedure:
-
Seed NCI-H446 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, this compound-NC, or vehicle (DMSO) for 72 hours.[1]
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Follow the manufacturer's protocol to measure the ATP levels, which correlate with cell viability.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Western Blot Analysis for STK33 Signaling
This experiment examines the effect of the compounds on the phosphorylation of known downstream targets of STK33, such as ERK.
-
Materials:
-
Relevant cell line (e.g., HEK293T overexpressing STK33 or a cancer cell line with high STK33 activity)
-
This compound and this compound-NC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Vimentin (Ser56), anti-total-Vimentin, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagents
-
-
Procedure:
-
Culture cells to 70-80% confluency and then treat with this compound (e.g., 1 µM), this compound-NC (e.g., 1 µM), or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Off-Target Kinase Profiling
A broad kinase panel screen is essential to confirm the selectivity of this compound and to demonstrate that this compound-NC lacks significant off-target activities that could confound experimental results.
-
Procedure:
-
This is typically performed as a service by specialized companies.
-
Provide samples of this compound and this compound-NC at a specified concentration (e.g., 1 µM).
-
The compounds are screened against a large panel of recombinant kinases (e.g., >100 kinases).
-
The percentage of inhibition for each kinase is determined.
-
The results will highlight the selectivity of this compound for STK33 and its known off-targets (FLT3 and KDR), while this compound-NC is expected to show minimal activity across the panel.
-
Conclusion
The rigorous use of a well-defined negative control is indispensable for the credible interpretation of data from experiments involving small molecule inhibitors. This guide proposes this compound-NC, a structurally related but inactive analog of this compound, as a suitable negative control. The outlined experimental protocols provide a clear roadmap for researchers to validate the on-target effects of this compound on STK33 and to differentiate these from potential off-target activities. By adhering to these comparative experimental designs, the scientific community can build a more robust and accurate understanding of the biological roles of STK33.
References
ML281: A Comparative Guide to its Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of ML281, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33). Understanding the cross-reactivity of small molecule inhibitors is paramount in drug discovery to anticipate potential off-target effects and to delineate the specific signaling pathways modulated by the compound. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved.
Executive Summary
This compound is a highly selective inhibitor of STK33 with a half-maximal inhibitory concentration (IC50) of 14 nM.[1][2] While demonstrating remarkable potency for its primary target, comprehensive screening has revealed a narrow spectrum of off-target activity. This guide presents a detailed comparison of this compound's activity against its primary target, key off-targets, and other relevant kinases.
Data Presentation
This compound Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against its primary target STK33 and other kinases. The data is compiled from in vitro biochemical assays.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM | Fold Selectivity vs. STK33 | Notes |
| STK33 | 14 | - | 1 | Primary Target |
| FLT3 | - | >25% | - | Proto-oncogene; off-target identified in an 83-kinase panel screen. |
| KDR (VEGFR2) | - | >25% | - | Associated with vascularization; off-target identified in an 83-kinase panel screen. |
| PKA | - | - | >700-fold | Structurally related protein kinase A. |
| Aurora B (AurB) | - | - | 550-fold | Mitotic kinase. |
Data for FLT3 and KDR reflect inhibition greater than 25% at a screening concentration of 1µM. Specific IC50 values were not publicly available.
Comparison with Other STK33 Inhibitors
This compound exhibits a distinct selectivity profile compared to other known STK33 inhibitors.
| Compound | STK33 IC50 (nM) | PKA Fold Selectivity | Aurora B Fold Selectivity |
| This compound | 14 | >700 | 550 |
| Compound 1 | 7 | 28 | 0.4 |
| Compound 2 | 11 | 5 | 5 |
Signaling Pathways
To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathways of its primary target, STK33, and its key off-targets, FLT3 and KDR (VEGFR2).
Caption: Simplified signaling pathway of STK33, highlighting its interaction with the MAPK/ERK and PI3K/AKT pathways.
Caption: Overview of FLT3 and KDR (VEGFR2) signaling pathways, key off-targets of this compound.
Experimental Protocols
The cross-reactivity of this compound was primarily determined through in vitro biochemical kinase assays. The following are detailed methodologies representative of those used for kinase inhibitor profiling.
Radiometric Kinase Assay (e.g., for STK33)
This method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant STK33 enzyme
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.1% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, STK33 enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (Alternative Method)
TR-FRET assays are a non-radioactive alternative for measuring kinase activity.
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Kinase reaction buffer
-
This compound stock solution (in DMSO)
-
ATP
-
Stop/Detection buffer (containing EDTA to stop the reaction and the detection reagents)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a suitable microplate, add the kinase, biotinylated peptide substrate, and this compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired reaction time.
-
Stop the reaction and detect the product by adding the stop/detection buffer containing the Europium-labeled antibody and APC-labeled streptavidin.
-
Incubate in the dark to allow for binding of the detection reagents.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Calculate percentage inhibition and IC50 values as described for the radiometric assay.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor like this compound.
References
A Comparative Guide to STK33 Inhibitors: ML281 vs. The Novel Compound CDD-2807
For Researchers, Scientists, and Drug Development Professionals
Serine/threonine kinase 33 (STK33) has emerged as a compelling therapeutic target for distinct pathologies, ranging from KRAS-dependent cancers to male infertility. This guide provides a detailed comparison of the well-established inhibitor ML281 with the novel and potent inhibitor CDD-2807, offering insights into their performance based on available experimental data.
At a Glance: Key Performance Indicators
| Parameter | This compound | CDD-2807 | Other Novel Inhibitors |
| Target | Serine/Threonine Kinase 33 (STK33) | Serine/Threonine Kinase 33 (STK33) | Serine/Threonine Kinase 33 (STK33) |
| Potency (IC50) | 14 nM[1][2] | 9.2 nM[3][4] | BRD-8899: 11 nM |
| Primary Investigated Application | KRAS-dependent cancers | Male contraception[3][4] | Various (e.g., cancer) |
| Selectivity Profile | High selectivity against a panel of 83 kinases. >700-fold selective over PKA and 550-fold over AurB. | High selectivity, with off-target engagement observed for CLK1, CLK2, CLK4, and RET kinases at high occupancy.[3] | Varies by compound. |
| Mechanism of Action | ATP-competitive inhibition of STK33 kinase activity. | ATP-competitive inhibition of STK33 kinase activity. | ATP-competitive inhibition of STK33 kinase activity. |
In-Depth Analysis of Inhibitor Performance
Potency and Efficacy
This compound is a potent inhibitor of STK33 with a reported half-maximal inhibitory concentration (IC50) of 14 nM.[1][2] It was initially developed as a chemical probe to investigate the role of STK33 in KRAS-dependent cancers.
CDD-2807 has demonstrated slightly greater potency, with an IC50 of 9.2 nM against STK33.[3][4] This enhanced potency is a promising feature for its intended application as a non-hormonal male contraceptive. In preclinical studies, CDD-2807 has been shown to effectively reduce sperm motility, leading to reversible infertility in mice.[3]
Selectivity
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities.
This compound has been profiled against a panel of 83 different kinases and has demonstrated a high degree of selectivity. Notably, it is over 700-fold more selective for STK33 than for Protein Kinase A (PKA) and 550-fold more selective than for Aurora B Kinase (AurB).
CDD-2807 was evaluated for its selectivity using the NanoBRET K192 kinase selectivity assay. While it showed a high target occupancy of 95.9% for STK33, it also exhibited engagement of over 80% for other kinases, namely CDC-like kinase 1 (CLK1), CLK2, CLK4, and the proto-oncogene tyrosine-protein kinase RET.[3] This off-target engagement warrants further investigation in the development of CDD-2807 as a therapeutic agent.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and the experimental workflows used for their discovery and characterization.
STK33 Signaling in KRAS-Dependent Cancers
STK33 has been implicated in the survival of cancer cells that are dependent on the oncogenic KRAS protein. The pathway is thought to involve the Ras/Raf/MEK/ERK signaling cascade.
STK33 Signaling in Spermatogenesis
In the context of male fertility, STK33 plays a crucial role in the proper formation and function of sperm. It is involved in the phosphorylation of key structural proteins in the sperm flagella, such as A-kinase anchoring proteins (AKAPs).
Experimental Workflow: Discovery of CDD-2807
The discovery of CDD-2807 involved a sophisticated, multi-step process beginning with a large-scale screen of a DNA-encoded chemical library.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 of an inhibitor against a target kinase.
-
Reagents and Materials:
-
Recombinant STK33 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that is a known substrate of STK33)
-
Test inhibitors (this compound, CDD-2807) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a microplate, add the kinase buffer, the recombinant STK33 enzyme, and the inhibitor dilution.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced (or remaining ATP), which is inversely proportional to the kinase activity.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (General Protocol)
This protocol describes a common method to assess the effect of an inhibitor on the viability of cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., KRAS-dependent cell lines for this compound)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test inhibitors dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or trypan blue)
-
Microplates (e.g., 96-well)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for a specific period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
Both this compound and CDD-2807 are potent and valuable chemical tools for studying the function of STK33. This compound, with its well-characterized selectivity, remains a crucial probe for investigating the role of STK33 in cancer. CDD-2807, with its slightly higher potency and demonstrated in vivo efficacy, represents a significant step towards a novel, non-hormonal male contraceptive. However, the off-target profile of CDD-2807 will require careful consideration and potentially further optimization as it progresses through preclinical and clinical development. This comparative guide provides a foundation for researchers to make informed decisions when selecting an STK33 inhibitor for their specific research needs.
References
Unveiling the Kinase Selectivity of ML281: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a chemical probe with a well-defined selectivity profile is paramount for generating reliable experimental results. This guide provides a comprehensive comparison of the kinase selectivity of ML281, a potent inhibitor of Serine/Threonine Kinase 33 (STK33), with other alternative STK33 inhibitors. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to facilitate informed decisions in the selection of the most appropriate chemical tool for investigating STK33 biology.
This compound has emerged as a valuable chemical probe for studying the cellular functions of STK33, a kinase implicated in various cellular processes and disease states, including cancer.[1] A critical aspect of a chemical probe's utility is its specificity for the intended target. Off-target effects can lead to ambiguous results and misinterpretation of experimental data. This guide delves into the kinase selectivity of this compound and provides a comparative analysis with other known STK33 inhibitors.
Kinase Selectivity Profiles: A Head-to-Head Comparison
To provide a clear and objective comparison, the following tables summarize the available kinase selectivity data for this compound and a recently developed potent and selective STK33 inhibitor, CDD-2807.[2]
Table 1: Potency and Selectivity of STK33 Inhibitors
| Compound | Primary Target | IC50 (nM) | Selectivity Highlights |
| This compound | STK33 | 14[3][4] | >700-fold vs. PKA, 550-fold vs. Aurora B[5] |
| CDD-2807 | STK33 | 9.2[4][6] | Highly selective in a 192-kinase panel[2] |
Table 2: Kinase Selectivity Data for this compound (Screened against 83 kinases at 1 µM)
| Off-Target Kinase | % Inhibition at 1 µM |
| FLT3 | >25%[1] |
| KDR (VEGFR2) | >25%[1] |
| Note: Only kinases with >25% inhibition are listed as per the source. |
Table 3: Kinase Selectivity Data for CDD-2807 (NanoBRET K192 Kinase Selectivity System at 1 µM)
| Off-Target Kinase | % Occupancy at 1 µM |
| CLK4 | 30-49.9%[2] |
| RET | 30-49.9%[2] |
| CLK1 | 30-49.9%[2] |
| CLK2 | 30-49.9%[2] |
| Note: This table presents a selection of kinases with significant occupancy as reported in the supplementary materials of the source publication. |
Signaling Pathways and Experimental Workflows
To provide a better context for the application of these inhibitors, the following diagrams illustrate the STK33 signaling pathway and the general workflow for kinase panel screening.
References
- 1. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CDD-2807 - Wikipedia [en.wikipedia.org]
ML281: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
ML281 is a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33), a target that has garnered interest in cancer research. This guide provides an objective comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to aid researchers in evaluating its potential as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Assay Conditions | Source |
| STK33 Inhibition (IC50) | 14 nM | Recombinant STK33 kinase assay | [1] |
| Kinase Selectivity | >550-fold vs. AurB>700-fold vs. PKA | Kinase panel screening | [1] |
| Cell Viability (IC50) | Not Determined | Various KRAS-dependent and independent cell lines (up to 10 µM) | |
| Cell Viability (Effect) | Suppression | NCI-H446 (10 µM, 72 hours) | [1][2] |
| Plasma Protein Binding | 99.9% (mouse)99.6% (human) | In vitro plasma | |
| Plasma Stability | 10.0% remaining after 1 hr (mouse)80.3% remaining after 1 hr (human) | In vitro plasma |
Table 2: In Vivo Activity of this compound in A549 Xenograft Model
| Parameter | Observation | Dosage and Administration | Source |
| Tumor Growth | Inhibition of tumor growth | Details on dosage and administration frequency were not fully available in the reviewed literature. | [2] |
| Mechanism of Action | Decreased phosphorylation of RPS6 and BAD | In vivo analysis of tumor tissue from xenograft model. | [2] |
Signaling Pathway
This compound exerts its effects through the inhibition of STK33. In small cell lung carcinoma (SCLC), STK33 has been shown to be involved in the RPS6/BAD signaling pathway. Inhibition of STK33 by this compound leads to decreased phosphorylation of Ribosomal Protein S6 (RPS6) and Bcl-2-associated death promoter (BAD), which is associated with suppressed cell viability.[2]
Caption: this compound inhibits STK32, affecting RPS6/BAD signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro STK33 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against STK33.
Methodology:
-
Recombinant STK33 enzyme is incubated with a specific substrate peptide and [γ-³³P]ATP in a kinase assay buffer.
-
A serial dilution of this compound is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by capture on a filter membrane.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: NCI-H446 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[1][2]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Caption: Workflow for assessing cell viability using MTT assay.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Cell Implantation: Human A549 non-small cell lung cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound, while the control group receives a vehicle. The specific dosage and administration schedule for this compound were not detailed in the reviewed literature.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group. At the end of the study, tumors may be excised for further analysis, such as Western blotting.
Western Blot Analysis
Objective: To determine the effect of this compound on the phosphorylation status of downstream targets of STK33.
Methodology:
-
Protein Extraction: Protein lysates are prepared from cell lines or tumor tissues treated with this compound or vehicle.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., RPS6, BAD).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
Comparison and Alternatives
This compound is a valuable tool for studying the biological functions of STK33 due to its high potency and selectivity. In vitro, it effectively inhibits STK33 kinase activity at nanomolar concentrations. However, its effect on the viability of KRAS-dependent cancer cell lines in vitro has been shown to be limited at concentrations up to 10 µM. In contrast, this compound does suppress the viability of NCI-H446 small cell lung cancer cells.
In vivo data for this compound is currently limited. While one study has shown its ability to inhibit tumor growth in an A549 xenograft model and modulate the RPS6/BAD signaling pathway, more comprehensive studies are needed to establish a clear dose-response relationship and optimal treatment schedule.
Alternative STK33 inhibitors have been reported, and researchers should consider comparing the selectivity profiles and off-target effects of these compounds when designing experiments. The choice of inhibitor will depend on the specific research question and the cellular context being investigated.
Disclaimer: This guide is intended for informational purposes for a research audience and is not a substitute for a thorough literature review and consultation of primary research articles. The experimental protocols provided are summaries and may require optimization for specific laboratory conditions.
References
Safety Operating Guide
Essential Safety and Handling Guidelines for ML281
FOR RESEARCH USE ONLY. Not for medical or clinical use.
This document provides crucial safety and logistical information for the handling and disposal of ML281, a potent and selective STK33 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to prevent inhalation, ingestion, and skin contact:
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling the solid compound to avoid inhalation of fine particles. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect the eyes from potential splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex) are required. Gloves should be inspected before use and changed immediately if contaminated, punctured, or torn.
-
Body Protection: A laboratory coat or a disposable gown should be worn to protect the skin and clothing.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and to prevent environmental contamination.
Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that a chemical fume hood is operational. Have all necessary equipment and reagents ready.
-
Weighing: Weigh the powdered this compound in a chemical fume hood to minimize inhalation risk. Use a dedicated, clean weighing vessel.
-
Dissolving: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro studies.[1][2][3] Add the solvent to the solid compound slowly and carefully. If necessary, use an ultrasonic bath to aid dissolution.[1][3]
-
Storage: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Disposal Plan
-
Waste Collection: All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated with an appropriate solvent (e.g., 70% ethanol) after use.
-
Final Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Solid) | -20°C (3 years) or 4°C (2 years) | [1] |
| Storage (In Solvent) | -80°C (2 years) or -20°C (1 year) | [1] |
| Solubility in DMSO | 100 mg/mL (256.76 mM) | [1][3] |
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
